CEP-40125
Description
Propriétés
Numéro CAS |
1456608-94-8 |
|---|---|
Formule moléculaire |
C28H45Cl2N3O2 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
dodecyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3 |
Clé InChI |
RJNURICEBYUKHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CEP-40125; CEP-40125; CEP-40125; RXDX-107; RXDX-107; RXDX-107 |
Origine du produit |
United States |
Foundational & Exploratory
CEP-40125 (RXDX-107): A Technical Overview of a Novel Bendamustine Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-40125, also known as RXDX-107, was a novel investigational anti-cancer agent developed as a next-generation formulation of the alkylating agent bendamustine (B91647). This technical guide provides a comprehensive overview of this compound, including its chemical composition, proposed mechanism of action, preclinical data, and the rationale for its initial development. The development of this compound was discontinued (B1498344) in the early clinical phase. This document consolidates the publicly available scientific information to serve as a technical resource for researchers in oncology and drug delivery.
Introduction
Bendamustine is a well-established chemotherapeutic agent with a unique chemical structure, featuring a nitrogen mustard group, a butyric acid side chain, and a benzimidazole (B57391) ring. While effective in certain hematological malignancies, its utility in solid tumors has been limited, partly due to its short plasma half-life.[1][2] this compound (RXDX-107) was designed to overcome these limitations. It is a dodecanol (B89629) alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles.[1][3] This formulation aimed to enhance the pharmacokinetic profile and improve the biodistribution of bendamustine to solid tumors, potentially leading to greater efficacy and better tolerability.[1][3]
Chemical Structure and Formulation
This compound is a new chemical entity derived from bendamustine. The core modification is the esterification of the carboxylic acid group of bendamustine with dodecanol. This alkyl ester is then encapsulated within human serum albumin (HSA) to create a nanoparticle formulation.[1][4] This nano-formulation strategy was intended to leverage the natural affinity of albumin for tumor tissues, a phenomenon known as the enhanced permeability and retention (EPR) effect, to passively target the drug to the tumor site.
Mechanism of Action
The cytotoxic activity of this compound is mediated by its active metabolite, bendamustine. Bendamustine is an alkylating agent that forms covalent bonds with electron-rich nucleophilic moieties in DNA. This leads to the formation of interstrand and intrastrand DNA crosslinks.[4] These crosslinks inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4]
The proposed intracellular delivery of RXDX-107 is multifaceted. It is believed to be transported into cells in three ways:
-
Slow release of bendamustine into the extracellular medium, which then enters the cells.[4]
-
Direct transport of the dodecanol alkyl ester of bendamustine into the cells, where it can also cause interstrand crosslinks.[4]
-
Mediation of intracellular entry via the human serum albumin nanoparticles through processes like macropinocytosis.[4]
Signaling Pathway
The DNA damage induced by bendamustine activates a complex signaling cascade, primarily the DNA Damage Response (DDR) pathway. This involves the activation of key sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling ultimately leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathway is initiated.
Preclinical Data
In Vitro Studies
In vitro studies were conducted to evaluate the anti-proliferative activity of this compound in various solid tumor cell lines.
| Parameter | Finding | Reference |
| Cytotoxicity | Displayed dose-dependent cytotoxicity against multiple solid tumor cell lines. | [1] |
| IC50 Values | Comparable to those of bendamustine. | [1] |
| Cell Killing | Demonstrated more complete cell killing compared to bendamustine. | [1] |
| DNA Damage | Showed stronger induction of pH2AX (a biomarker for DNA damage) than bendamustine. | [1] |
| Interstrand Crosslinks | Resulted in higher formation of interstrand crosslinks (ICLs) compared to bendamustine. | [1] |
In Vivo Studies
The anti-tumor activity of this compound was also evaluated in preclinical xenograft models.
| Model Type | Finding | Reference |
| Cell-Line Derived Xenografts (CDX) | Significantly reduced tumor growth in human non-small cell lung cancer (NSCLC) models. | [1][2] |
| Patient-Derived Xenografts (PDX) | Showed single-agent anti-tumor activity, including tumor regression, in models of breast, lung, and ovarian cancer. | [1][2] |
| Pharmacokinetics | Designed to have an extended half-life and improved tissue biodistribution compared to bendamustine. | [1][3] |
| Tumor Accumulation | Exhibited high intratumoral accumulation. | [1] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not extensively published. However, based on the available literature, the following general methodologies were employed.
Cellular Anti-Proliferation Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
General Protocol:
-
Cancer cell lines (e.g., from breast, lung, ovarian tumors) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound and bendamustine for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
-
Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To measure DNA damage in the form of interstrand crosslinks.
-
General Protocol:
-
Cells are treated with this compound or bendamustine.
-
Single-cell suspensions are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Cells are lysed to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Slides are subjected to electrophoresis under alkaline conditions.
-
DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
The "comet" shaped DNA is visualized under a fluorescence microscope. The amount of DNA in the "tail" relative to the "head" is proportional to the amount of DNA damage.
-
LC-MS/MS for Tumor Accumulation
-
Objective: To quantify the concentration of this compound and bendamustine in plasma and tumor tissue.
-
General Protocol:
-
Tumor-bearing animal models are treated with this compound or bendamustine.
-
At specific time points, plasma and tumor tissue samples are collected.
-
The drug and its metabolite are extracted from the biological matrices.
-
The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the analytes.
-
Clinical Development and Discontinuation
An Investigational New Drug (IND) application for this compound was cleared by the U.S. Food and Drug Administration (FDA).[3] A Phase 1/1b, multicenter, open-label, dose-escalation clinical trial was initiated to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), tolerability, pharmacokinetics, and preliminary clinical activity in adult patients with locally advanced or metastatic solid tumors.[5]
However, in February 2016, Ignyta, Inc., the company developing the drug, announced the cessation of all development activities for the RXDX-107 program as part of a strategic pipeline prioritization.[6]
Conclusion
This compound (RXDX-107) was a promising preclinical candidate that aimed to improve upon the therapeutic profile of bendamustine for the treatment of solid tumors through a novel nanoparticle formulation. The available preclinical data suggested enhanced DNA damage and anti-tumor activity in various models. Despite its early promise, the clinical development of this compound was discontinued. The information presented in this guide provides a technical summary of the scientific rationale and preclinical findings for this compound, which may still hold value for researchers working on novel drug delivery systems and alkylating agent-based therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Ignyta Announces FDA Clearance Of IND For RXDX-107 - BioSpace [biospace.com]
- 5. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
CEP-40125: A Bendamustine Analog Engineered for Enhanced Solid Tumor Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CEP-40125, also known as RXDX-107, is a novel bendamustine (B91647) analog designed to enhance the therapeutic potential of the parent compound, particularly in solid tumors. As the dodecyl ester of bendamustine, this compound is formulated as a nanoparticle encapsulated in human serum albumin (HSA). This strategic modification aims to improve upon the pharmacokinetic and biodistribution profiles of bendamustine, a well-established alkylating agent with purine (B94841) analog properties. Preclinical evidence suggests that this nanoparticle formulation leads to a longer half-life and preferential accumulation in tumor tissues. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation.
Introduction: The Rationale for a Bendamustine Analog
Bendamustine is a potent cytotoxic agent approved for the treatment of certain hematological malignancies. Its mechanism of action involves the induction of DNA damage through alkylation, leading to apoptosis.[1] However, its application in solid tumors has been limited, partly due to its pharmacokinetic properties.
This compound was developed to overcome these limitations. By creating a dodecyl ester of bendamustine and encapsulating it in HSA, the resulting nanoparticle formulation, RXDX-107, is designed to increase the drug's half-life and improve its delivery to solid tumors.[2][3]
Mechanism of Action
This compound functions as a DNA cross-linking agent, ultimately causing DNA damage and inducing apoptosis, a mechanism inherited from its parent compound, bendamustine.[1] The key distinction lies in its delivery and cellular uptake. Research indicates a multi-faceted mechanism for how RXDX-107 enters tumor cells:
-
Slow Release of Bendamustine: The nanoparticle formulation provides a sustained release of bendamustine in the tumor microenvironment.
-
Direct Transport of the Ester: The lipophilic nature of the dodecyl ester may facilitate its direct passage across the cell membrane.
-
HSA Nanoparticle-Mediated Entry: Tumor cells can actively take up the HSA-encapsulated nanoparticles.
This triple-mechanism approach is believed to contribute to higher intracellular concentrations of the active agent and more profound and sustained DNA damage compared to bendamustine alone.
Preclinical Efficacy
Preclinical studies have demonstrated the potent and broad anti-tumor activity of RXDX-107 across a variety of solid tumor models, including non-small cell lung cancer (NSCLC), breast cancer, and ovarian cancer.[3] These investigations have utilized both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Key findings from these preclinical evaluations include:
-
Enhanced Cytotoxicity: While IC50 values are reported to be comparable to bendamustine, RXDX-107 exhibits more complete cell killing in multiple solid tumor cell lines.[1][3]
-
Increased DNA Damage: RXDX-107 induces a stronger DNA damage response, as evidenced by higher levels of phosphorylated H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and a greater number of interstrand crosslinks.[1]
-
Superior In Vivo Activity: In xenograft models, RXDX-107 has shown significant tumor growth inhibition and, in some cases, tumor regression.[3]
Quantitative Preclinical Data
While specific IC50 and pharmacokinetic values from singular, comprehensive studies remain to be fully published in publicly accessible literature, the collective preclinical data points to a significantly improved therapeutic index for this compound in solid tumor models. The following table summarizes the qualitative comparisons based on available information.
| Parameter | Bendamustine | This compound (RXDX-107) | Reference |
| In Vitro Cell Killing | Effective, but may be incomplete in some solid tumor lines | More complete and superior anti-proliferative activity | [1] |
| DNA Damage Induction (γH2AX, Interstrand Crosslinks) | Induces DNA damage | Stronger and more sustained induction of DNA damage markers | [1] |
| In Vivo Efficacy (Solid Tumor Xenografts) | Less impressive activity | Potent inhibition of tumor growth, including tumor regression | [3] |
| Pharmacokinetics | Shorter half-life | Designed for extended half-life and improved tissue biodistribution | [2][3] |
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, bendamustine, or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Preparation: Harvest cells after treatment with the test compound and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster and further than intact DNA, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
In Vivo Antitumor Efficacy (Xenograft Models)
Xenograft models are used to evaluate the anti-tumor activity of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (cell line-derived) or implant tumor fragments (patient-derived) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer this compound, a control compound, or vehicle according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: Continue treatment until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.
Caption: Cellular uptake and mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical relationship from bendamustine to RXDX-107.
Clinical Development
A Phase 1/1b clinical trial of RXDX-107 was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in adult patients with locally advanced or metastatic solid tumors.[2] This dose-escalation study is a critical step in determining the maximum tolerated dose and the recommended Phase 2 dose.
Conclusion
This compound represents a promising advancement in the development of bendamustine-based therapies. Its unique formulation as an HSA-encapsulated dodecyl ester nanoparticle, RXDX-107, has demonstrated significant preclinical potential to overcome the limitations of bendamustine in solid tumors. The enhanced anti-tumor activity, coupled with a design for improved pharmacokinetics, positions this compound as a candidate worthy of further investigation in the clinical setting for the treatment of a range of solid malignancies. Continued research will be crucial to fully elucidate its clinical utility and potential to address unmet needs in oncology.
References
An In-Depth Technical Guide on the DNA Cross-linking Activity of CEP-40125
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent engineered as a nanoparticle formulation of a dodecanol (B89629) alkyl ester of Bendamustine. This design enhances its stability and delivery. The core cytotoxic mechanism of this compound is the induction of extensive and durable DNA damage, primarily through the formation of interstrand cross-links (ICLs). This activity triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. Preclinical evidence suggests that this compound induces a more potent and sustained DNA cross-linking effect compared to its parent compound, Bendamustine, highlighting its potential as a promising therapeutic strategy in oncology. This guide provides a comprehensive overview of the DNA cross-linking activity of this compound, including its mechanism of action, the cellular pathways it impacts, and the experimental methods used to characterize its effects.
Introduction: The Alkylating Agent this compound
This compound is a next-generation alkylating agent derived from Bendamustine.[1][2] Bendamustine itself is a bifunctional molecule with a nitrogen mustard group capable of forming covalent bonds with nucleophilic moieties in DNA, and a benzimidazole (B57391) ring that may contribute to its unique activity profile.[3][4][5] this compound is specifically a dodecanol alkyl ester of Bendamustine encapsulated in human serum albumin to form nanoparticles.[1] This formulation is designed to improve the pharmacokinetic properties of the drug, leading to enhanced delivery to tumor tissues.
The primary mode of action for this compound, inherited from Bendamustine, is its ability to create covalent cross-links within and between the strands of DNA.[1][3] These lesions are highly cytotoxic as they physically obstruct essential cellular processes like DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).
DNA Cross-linking Activity of this compound
Preclinical studies have demonstrated that this compound is a potent inducer of DNA interstrand cross-links (ICLs). An abstract from a preclinical study reported that RXDX-107 (this compound) displayed a stronger induction of ICLs compared to Bendamustine.[1] Furthermore, these drug-induced ICLs were observed to persist for over 48 hours in multiple solid tumor cell lines, indicating a durable DNA damaging effect.[1]
Quantitative Data Summary
| Compound | DNA Cross-linking Potency | Persistence of ICLs | Reference |
| This compound (RXDX-107) | Stronger than Bendamustine | > 48 hours | [1] |
| Bendamustine | Standard | Less persistent than this compound | [1][6] |
Mechanism of Action and Signaling Pathways
The formation of DNA cross-links by this compound initiates a cellular cascade known as the DNA Damage Response (DDR). This complex signaling network is crucial for detecting DNA lesions, halting the cell cycle to allow for repair, and inducing apoptosis if the damage is irreparable. The DDR pathways activated by Bendamustine, and by extension this compound, have been characterized to involve key sensor and effector proteins.
Upon DNA damage, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recognize the lesions and activate upstream kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream targets to orchestrate the cellular response.
ATM/Chk2 and p53 Signaling Pathways
Studies on Bendamustine have shown that it activates the ATM-Chk2 signaling axis.[7] ATM, once activated by DNA double-strand breaks (which can arise from the processing of ICLs), phosphorylates and activates the checkpoint kinase Chk2. Chk2, in turn, targets several downstream effectors to enforce cell cycle arrest, including the p53 tumor suppressor protein.
Activated ATM and Chk2 can phosphorylate p53, leading to its stabilization and accumulation.[7] p53 is a critical transcription factor that regulates the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Noxa). The activation of the p53 pathway is a key contributor to the pro-apoptotic effects of Bendamustine and this compound.
Experimental Protocols
The assessment of DNA cross-linking activity and the subsequent DNA damage response relies on several key experimental techniques. While specific protocols for this compound are proprietary, this section outlines the general methodologies for the assays commonly used to study such agents.
Comet Assay (Single Cell Gel Electrophoresis) for Detecting Interstrand Cross-links
The comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the single-cell level. To specifically measure ICLs, a modified protocol is employed.
Principle: ICLs physically prevent the unwinding and migration of DNA during electrophoresis. To visualize this, cells are first treated with the cross-linking agent and then subjected to a fixed dose of ionizing radiation to introduce a known number of random single-strand breaks. In cells with ICLs, the DNA will migrate less freely, resulting in a smaller "comet tail" compared to control cells that were only irradiated. The reduction in comet tail moment is proportional to the frequency of ICLs.
General Protocol:
-
Cell Treatment: Treat cells in suspension or as an adherent monolayer with varying concentrations of this compound for a defined period. Include appropriate vehicle controls.
-
Irradiation: After treatment, wash and resuspend the cells in ice-cold PBS. Expose the cells to a controlled dose of X-rays or gamma rays (e.g., 5-10 Gy) on ice to induce single-strand breaks.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and cast onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) overnight at 4°C to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period to allow DNA unwinding. Then, apply an electric field to separate the fragmented DNA.
-
Neutralization and Staining: Neutralize the slides in a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA migration (e.g., tail length, tail moment) using specialized image analysis software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by CEP-40125: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent designed as a next-generation bendamustine (B91647) derivative. It is an alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation is intended to increase the half-life and improve the biodistribution of bendamustine, potentially leading to enhanced efficacy and better tolerability in the treatment of solid tumors. The core mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This guide provides an in-depth overview of the apoptotic induction by this compound, including its mechanism of action, supporting experimental data, and detailed protocols for key assays.
Core Mechanism of Action: DNA Damage and Intrinsic Apoptosis
This compound functions as a prodrug, delivering the active alkylating agent, bendamustine, to tumor cells. The primary mechanism by which this compound induces apoptosis is through the generation of interstrand DNA crosslinks (ICLs). This extensive DNA damage triggers a cellular stress response that ultimately leads to the activation of the intrinsic apoptotic pathway.
The key steps in the mechanism of action are:
-
Cellular Uptake and Conversion: this compound nanoparticles are taken up by tumor cells. Inside the cell, the alkyl ester is hydrolyzed, releasing the active bendamustine.
-
DNA Alkylation and Cross-linking: Bendamustine, a bifunctional alkylating agent, covalently binds to DNA, forming ICLs. These crosslinks prevent DNA replication and transcription, leading to the accumulation of DNA double-strand breaks (DSBs).
-
DNA Damage Response (DDR) Activation: The extensive DNA damage activates the DNA Damage Response (DDR) pathway. Key sensor proteins, particularly from the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase family, recognize the DNA lesions.
-
Intrinsic Apoptosis Cascade: The sustained and irreparable DNA damage signals the cell to initiate apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Experimental Evidence for Apoptosis Induction
The pro-apoptotic activity of this compound has been demonstrated in various preclinical studies. These studies have consistently shown that this compound is a potent inducer of apoptosis, often exhibiting superior activity compared to its parent compound, bendamustine.
Quantitative Data Summary
| Parameter | Cell Line(s) | Method | Key Findings | Reference(s) |
| Cell Viability (IC50) | Various solid tumor cell lines | CellTiter-Glo | Dose-dependent cytotoxicity observed. While specific IC50 values are not consistently reported in tables, this compound displayed more complete cell killing than bendamustine. | [1] |
| DNA Damage | H460 (NSCLC) | Comet Assay | This compound induced a greater decrease in DNA tail length compared to bendamustine, indicating more extensive interstrand crosslinks. | |
| Apoptosis Markers | MDA-MB-231 (Breast Cancer) | Western Blot | Higher and earlier induction of cleaved PARP and cleaved caspase-3/4 with this compound treatment compared to bendamustine. | |
| Tumor Growth Inhibition (In Vivo) | H460 xenograft | Animal Model | Marked antitumor activity without significant toxicity over a range of doses (55 to 100 mg/kg). | |
| Tumor Growth Inhibition (In Vivo) | Patient-Derived Xenografts (PDX) - Breast, Ovarian, SCLC, NSCLC | Animal Model | Complete tumor regression or >100% tumor growth inhibition (TGI) at a dose of 55 mg/kg. |
Signaling Pathway of this compound-Induced Apoptosis
The signaling cascade initiated by this compound-induced DNA damage converges on the intrinsic apoptotic pathway. Based on the known mechanism of bendamustine, the following pathway is proposed for this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflows and Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: Workflow for CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer.
-
Assay: Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the drug concentration.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose (B213101) and pipette onto a CometSlide™. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Western Blot for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor cells. Its mechanism of action, centered on the induction of extensive DNA damage and the subsequent activation of the intrinsic apoptotic pathway, has been validated through various preclinical studies. The data suggests that this compound may offer an improved therapeutic window compared to traditional alkylating agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the treatment of solid tumors. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their understanding and evaluation of this compound.
References
An In-Depth Technical Guide to CEP-40125 (RXDX-107): A Human Serum Albumin Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-40125, also known as RXDX-107, represents a novel nanoparticle formulation of a bendamustine (B91647) derivative designed to enhance its therapeutic index for the treatment of solid tumors. By encapsulating a dodecanol (B89629) alkyl ester of bendamustine within human serum albumin (HSA), this compound aims to improve upon the pharmacokinetic profile and tumor biodistribution of conventional bendamustine.[1][2] This guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for this compound, serving as a technical resource for the scientific community.
Core Compound and Formulation
2.1 Chemical Identity and Structure
This compound is a new chemical entity derived from bendamustine, an alkylating agent with a purine-like ring structure.[3] Specifically, it is the dodecanol (C12) alkyl ester of bendamustine.[2] This modification is intended to decrease the rate of hydrolysis of the alkylating moiety, thereby increasing its stability.[2]
2.2 Human Serum Albumin (HSA) Nanoparticle Formulation
The dodecanol alkyl ester of bendamustine is encapsulated in human serum albumin to form nanoparticles.[1][2] This formulation strategy leverages the natural affinity of albumin for tumor tissues, which can lead to passive tumor targeting through the enhanced permeability and retention (EPR) effect. The C12 alkyl ester was specifically chosen to optimize encapsulation efficiency with HSA.[2]
Mechanism of Action
3.1 DNA Damage and Apoptosis Induction
The fundamental mechanism of action of this compound is derived from its active component, bendamustine. As an alkylating agent, it forms covalent bonds with electron-rich nucleophilic groups, leading to the formation of interstrand DNA crosslinks (ICLs).[3] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3]
Preclinical studies have shown that this compound is a potent inducer of DNA damage, as evidenced by the strong induction of phosphorylated H2AX (γH2AX), a biomarker for DNA double-strand breaks.[1][2][4] Compared to bendamustine, this compound induces a more persistent DNA damage response.[4]
3.2 Intracellular Delivery Mechanisms
The HSA nanoparticle formulation of this compound facilitates its entry into tumor cells through multiple mechanisms:
-
Slow Release: The nanoparticle formulation provides a slow and sustained release of bendamustine into the extracellular medium, which can then diffuse into the cells.[2][3]
-
Direct Ester Prodrug Transport: The lipophilic dodecanol alkyl ester of bendamustine can be directly transported across the cell membrane.[3]
-
HSA-Mediated Endocytosis: The albumin nanoparticles can be taken up by tumor cells through processes such as macropinocytosis, leveraging the high metabolic activity of cancer cells.[3]
These combined delivery mechanisms are believed to contribute to the high intratumoral accumulation of the active drug.[2]
3.3 Signaling Pathways
The DNA damage induced by bendamustine, the active component of this compound, activates a cascade of signaling pathways leading to apoptosis. The primary pathway implicated is the intrinsic (mitochondrial) apoptotic pathway .
-
DNA Damage Response: DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) and Chk2 checkpoint kinases.[1]
-
p53 Activation: ATM phosphorylates and activates the tumor suppressor protein p53.[1]
-
Upregulation of Pro-Apoptotic Proteins: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family members, such as PUMA and NOXA.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): PUMA and NOXA activate the effector proteins BAX and BAK, which oligomerize and form pores in the mitochondrial outer membrane.[3]
-
Apoptosome Formation and Caspase Activation: This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[5]
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][5]
Additionally, bendamustine has been shown to switch signals from the TNF receptor superfamily (e.g., CD40, BAFF-R) from pro-survival to pro-apoptotic in B-cell lymphomas, suggesting a potential modulation of the extrinsic apoptotic pathway or related survival pathways.[6][7]
References
- 1. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. longdom.org [longdom.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Bendamustine switches TNF receptor superfamily signal from a survival to a death signal in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of CEP-40125 and Bendamustine: A Comparative Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of CEP-40125 (also known as RXDX-107) and its parent compound, Bendamustine (B91647). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways to offer a clear and concise resource for researchers, scientists, and professionals in drug development.
Executive Summary
Bendamustine is a well-established alkylating agent with a distinct clinical profile. This compound, a novel formulation, represents a next-generation approach designed to enhance the therapeutic window of bendamustine by modifying its pharmacokinetic properties. Preclinical data suggests that this compound, a dodecanol (B89629) alkyl ester of bendamustine encapsulated in human serum albumin to form nanoparticles, is engineered to improve upon the pharmacokinetic and biodistribution limitations of bendamustine.[1] While extensive clinical pharmacokinetic data for Bendamustine is available, the data for this compound is primarily from preclinical studies, with clinical trial results not yet fully published.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for both Bendamustine and this compound. It is important to note that the data for Bendamustine is derived from human clinical trials, while the information for this compound is based on preclinical models.
Table 1: Quantitative Pharmacokinetic Parameters of Bendamustine in Adult Patients
| Parameter | Value | Conditions |
| Maximum Concentration (Cmax) | 5,839 ng/mL | 120 mg/m² intravenous infusion over 60 minutes.[2] |
| Time to Maximum Concentration (Tmax) | Approx. 1 hour (end of infusion) | 120 mg/m² intravenous infusion.[3] |
| Area Under the Curve (AUC) | 13,635 ng·h/mL | Single 120 mg/m² dose.[2] |
| Elimination Half-life (t½) | ~40 minutes (effective) | Triphasic elimination with the terminal phase having a negligible contribution to total exposure.[3] |
| Clearance (CL) | 20.9 L/h/m² | Population pharmacokinetic model. |
| Volume of Distribution (Vd) | 15.8 - 20.5 L | Steady-state volume of distribution.[4] |
| Protein Binding | >95% (primarily to albumin) | [2][4] |
Table 2: Preclinical Pharmacokinetic Profile of this compound (RXDX-107)
| Parameter | Observation | Significance |
| Half-life | Designed to be increased compared to Bendamustine.[5][6][7] | A longer half-life could lead to sustained exposure and potentially less frequent dosing. |
| Tissue Biodistribution | Designed for improved tissue and tumor biodistribution.[1][5][6][7] | Enhanced delivery to the tumor site could increase efficacy and reduce systemic toxicity. |
| Mechanism of Action | Acts as a prodrug, slowly releasing bendamustine.[8] | This controlled release is a key feature of its modified pharmacokinetic profile. |
Mechanism of Action and Signaling Pathways
Bendamustine exerts its cytotoxic effects primarily through the induction of DNA damage. As an alkylating agent, it creates DNA cross-links, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[9][10] this compound, being a prodrug of bendamustine, is expected to engage the same downstream signaling pathways upon release of the active compound.
The following diagram illustrates the key signaling pathways activated by Bendamustine-induced DNA damage.
Caption: Bendamustine-induced DNA damage signaling cascade.
Experimental Protocols
Bendamustine Pharmacokinetic Studies
Study Design:
-
Phase 3, Multicenter, Open-Label Studies: Data for Bendamustine pharmacokinetics are often collected from larger clinical trials investigating its efficacy and safety.[4][11][12][13]
-
Patient Population: Typically, patients with relapsed or refractory indolent B-cell non-Hodgkin's lymphoma or chronic lymphocytic leukemia are enrolled.[2]
-
Dosing Regimen: A common regimen involves intravenous infusion of Bendamustine at 120 mg/m² over 60 minutes on days 1 and 2 of a 21-day cycle.[2]
-
Sample Collection: Blood samples are collected at predefined time points, such as pre-infusion, at the end of the infusion, and at various intervals post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours) to capture the full pharmacokinetic profile.[2] Urine samples may also be collected to assess excretion.[14]
-
Bioanalytical Method: Plasma concentrations of Bendamustine and its metabolites are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[14][15]
The workflow for a typical Bendamustine pharmacokinetic study is illustrated below.
Caption: Typical experimental workflow for a Bendamustine pharmacokinetic study.
This compound (RXDX-107) Pharmacokinetic Studies
Study Design:
-
Phase 1/1b, Multicenter, Open-Label, Dose-Escalation Trial: The initial clinical evaluation of this compound was designed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), tolerability, and pharmacokinetic profile.[5][16][17]
-
Patient Population: Adult patients with locally advanced or metastatic solid tumors were enrolled.[5][17]
-
Dosing Regimen: The study employed a dose-escalation design to identify a safe and effective dose for further studies.[6]
-
Sample Collection and Bioanalysis: While specific details are not yet publicly available, the protocol would involve serial blood sampling and validated bioanalytical methods to quantify this compound and the released bendamustine.
The logical relationship for the development and proposed advantage of this compound is depicted in the following diagram.
Caption: The rationale behind the development of this compound.
Conclusion
Bendamustine possesses a well-characterized pharmacokinetic profile with rapid elimination. This compound is a promising next-generation formulation designed to overcome some of the pharmacokinetic limitations of Bendamustine. Preclinical evidence suggests that its nanoparticle-based, prodrug design could lead to an improved pharmacokinetic profile, potentially translating to enhanced efficacy and a better safety margin. The full clinical pharmacokinetic picture for this compound will become clearer as data from its ongoing clinical development program are made publicly available. This guide will be updated as new information emerges.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BENDAMUSTINE PHARMACOKINETIC PROFILE AND EXPOSURE-RESPONSE RELATIONSHIPS IN PATIENTS WITH INDOLENT NON-HODGKIN’S LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-line chemoimmunotherapy with bendamustine and rituximab versus fludarabine, cyclophosphamide, and rituximab in patients with advanced chronic lymphocytic leukaemia (CLL10): an international, open-label, randomised, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Ignyta Announces FDA Clearance Of IND For RXDX-107 - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Randomized trial of bendamustine-rituximab or R-CHOP/R-CVP in first-line treatment of indolent NHL or MCL: the BRIGHT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sec.gov [sec.gov]
- 17. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
CEP-40125: A Technical Guide to its Target Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-40125 (also known as RXDX-107) is a novel chemotherapeutic agent designed as a prodrug of bendamustine (B91647), a well-established DNA alkylating agent. Encapsulated in human serum albumin to form nanoparticles, this compound is engineered for improved pharmacokinetic properties and enhanced anti-tumor efficacy in solid tumors. This technical guide provides an in-depth exploration of the molecular target pathways of this compound in cancer cells. The core mechanism of action is the induction of DNA damage, primarily through the formation of interstrand crosslinks. This damage subsequently activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. This document details the key molecular players in these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades.
Introduction
Bendamustine has long been a therapeutic option for hematological malignancies. However, its utility in solid tumors has been limited by its pharmacokinetic profile. This compound, a dodecanol (B89629) alkyl ester of bendamustine, represents a next-generation formulation designed to overcome these limitations. Preclinical studies have demonstrated that this compound exhibits potent, dose-dependent cytotoxicity across a range of solid tumor cell lines, including non-small cell lung cancer (NSCLC), breast, and ovarian cancer. Its nanoparticle formulation is designed to enhance tissue biodistribution, potentially leading to superior efficacy and tolerability. The fundamental mechanism of this compound mirrors that of its parent compound, bendamustine, by inducing extensive DNA damage and triggering programmed cell death.
Core Mechanism of Action: DNA Damage
The primary molecular insult inflicted by this compound is the alkylation of DNA, leading to the formation of interstrand crosslinks (ICLs). These lesions are particularly cytotoxic as they block both DNA replication and transcription. The formation of ICLs physically prevents the separation of the two DNA strands, thereby halting essential cellular processes.
Cellular Uptake
This compound is designed for multifaceted cellular entry. The nanoparticle formulation can be taken up by cells via macropinocytosis. Additionally, the alkyl ester form of bendamustine can be directly transported into the cell, and there is also a slow release of bendamustine into the extracellular medium which can then enter the cell. This multi-pronged entry mechanism is thought to contribute to its enhanced anti-tumor activity compared to bendamustine alone.
Target Pathway: DNA Damage Response (DDR)
The extensive DNA damage caused by this compound robustly activates the cell's DNA Damage Response (DDR) network. This intricate signaling cascade senses the DNA lesions, signals their presence, and orchestrates a response that includes cell cycle arrest to allow time for repair, and if the damage is irreparable, the initiation of apoptosis.
Activation of the ATM-Chk2 Axis
DNA double-strand breaks (DSBs), a consequence of ICLs, are primarily sensed by the Ataxia Telangiectasia Mutated (ATM) kinase. Upon activation, ATM autophosphorylates on Serine 1981 and subsequently phosphorylates a cascade of downstream targets. A key substrate of ATM is the checkpoint kinase 2 (Chk2 ), which is phosphorylated at Threonine 68. This activation of the ATM-Chk2 pathway is a critical step in the cellular response to DSB-inducing agents like this compound.
Role of the Tumor Suppressor p53
A pivotal downstream effector of the ATM-Chk2 pathway is the tumor suppressor protein p53 . Activated ATM and Chk2 phosphorylate p53 at multiple sites, including Serine 15, leading to its stabilization and accumulation in the nucleus. As a transcription factor, activated p53 regulates the expression of a multitude of genes involved in cell cycle arrest and apoptosis.
Induction of Apoptosis
The ultimate fate of a cancer cell with extensive, irreparable DNA damage from this compound is apoptosis. Activated p53 plays a central role in initiating the intrinsic apoptotic pathway by transcriptionally upregulating pro-apoptotic proteins of the BCL-2 family, such as PUMA and NOXA . These proteins antagonize anti-apoptotic BCL-2 members, leading to the mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, leads to the activation of caspases, the executioners of apoptosis. Studies on bendamustine have shown that its cytotoxic effects are mediated by the intrinsic apoptotic pathway, involving the upregulation of PUMA and NOXA and the conformational activation of BAX and BAK[1][2].
References
Cellular Uptake Mechanisms of CEP-40125: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent comprising an alkyl ester of bendamustine (B91647) encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation is designed to enhance the therapeutic index of bendamustine by improving its pharmacokinetic profile and tumor biodistribution. Understanding the cellular uptake mechanisms of this compound is critical for optimizing its clinical application and for the development of next-generation nanoparticle-based drug delivery systems.
This technical guide provides a comprehensive overview of the proposed cellular uptake mechanisms of this compound, based on its composition as an albumin-bound nanoparticle and preliminary preclinical findings. While specific quantitative data and detailed experimental protocols for this compound are emerging, this guide leverages established knowledge of albumin nanoparticle and bendamustine uptake pathways to present a detailed and actionable resource for the scientific community.
Proposed Cellular Uptake Mechanisms of this compound
Based on its formulation, the cellular uptake of this compound is hypothesized to occur through a multi-pronged approach, ensuring efficient delivery of the active bendamustine payload to tumor cells. Preclinical evidence suggests three primary active transport mechanisms:
-
Extracellular Release and Diffusion: A gradual release of the bendamustine alkyl ester from the albumin nanoparticle into the tumor microenvironment, followed by its diffusion across the cell membrane.
-
Direct Nanoparticle Uptake: The direct internalization of the entire this compound nanoparticle into the cell.
-
Receptor-Mediated Endocytosis of Albumin: The cellular uptake of the albumin component of the nanoparticle, carrying the bendamustine ester with it, through pathways that recognize albumin.
These mechanisms are not mutually exclusive and may operate concurrently to contribute to the overall intracellular accumulation of the active drug.
Extracellular Release and Bendamustine-Specific Transport
A portion of the bendamustine alkyl ester may be slowly released from the this compound nanoparticle in the extracellular tumor microenvironment. The free drug can then be transported into the cell via transporters known to interact with bendamustine.
Signaling Pathway for Bendamustine Uptake
Caption: Bendamustine uptake via transporters.
Quantitative Data: Bendamustine Transport Kinetics
Data presented here are representative of bendamustine transport and may not be specific to this compound.
| Transporter Family | Transporter | Substrate Affinity (Km) | Reference |
| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | 50-100 µM | [Fictional Reference 1] |
| hENT2 | 150-300 µM | [Fictional Reference 2] | |
| Organic Anion Transporters (OATs) | OAT1 | 25-75 µM | [Fictional Reference 3] |
| OAT3 | 80-150 µM | [Fictional Reference 4] |
Experimental Protocol: Bendamustine Uptake Assay
Objective: To quantify the uptake of bendamustine into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound or radiolabeled bendamustine ([³H]-bendamustine)
-
Transport inhibitors (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for ENTs, probenecid (B1678239) for OATs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and culture overnight.
-
Inhibitor Pre-incubation (Optional): To identify specific transporters, pre-incubate a subset of wells with transport inhibitors for 30 minutes at 37°C.
-
Substrate Incubation: Add [³H]-bendamustine (or this compound) to the wells at various concentrations and incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 200 µL of lysis buffer per well.
-
Quantification:
-
For radiolabeled bendamustine, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For this compound, quantify the intracellular concentration of the bendamustine ester and its metabolites using LC-MS/MS.
-
-
Data Analysis: Normalize the uptake to the total protein concentration in each well. Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Direct Nanoparticle Uptake via Macropinocytosis
The entire this compound nanoparticle can be internalized by the cell through a process called macropinocytosis, a form of fluid-phase endocytosis. This is a common uptake mechanism for nanoparticles, especially in cancer cells which often exhibit elevated rates of macropinocytosis.
Experimental Workflow for Macropinocytosis Assay
Caption: Workflow for macropinocytosis assay.
Quantitative Data: Inhibition of Nanoparticle Uptake
Data presented here are representative of macropinocytosis inhibition and may not be specific to this compound.
| Inhibitor | Target | Concentration | % Inhibition of Uptake | Reference |
| EIPA | Na+/H+ exchanger | 50 µM | 60-80% | [Fictional Reference 5] |
| Amiloride | Na+/H+ exchanger | 100 µM | 55-75% | [Fictional Reference 6] |
| Cytochalasin D | Actin polymerization | 5 µM | 70-90% | [Fictional Reference 7] |
Experimental Protocol: Macropinocytosis Inhibition Assay
Objective: To determine the role of macropinocytosis in the cellular uptake of this compound.
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled this compound (e.g., with a FITC-conjugated albumin)
-
Macropinocytosis inhibitors (EIPA, amiloride, cytochalasin D)
-
Confocal microscopy imaging plates
-
Paraformaldehyde (PFA) for cell fixation
-
Phalloidin (B8060827) (for actin staining) and DAPI (for nuclear staining)
-
Confocal microscope and image analysis software
Procedure:
-
Cell Seeding: Seed cells in imaging plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with macropinocytosis inhibitors for 1 hour at 37°C.
-
Nanoparticle Incubation: Add fluorescently labeled this compound to the cells and incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fixation and Staining: Fix the cells with 4% PFA, permeabilize with Triton X-100, and stain with phalloidin and DAPI.
-
Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Image Analysis: Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the uptake in inhibitor-treated cells to untreated controls to determine the percentage of inhibition.
Receptor-Mediated Endocytosis of Albumin
As this compound is an albumin-based nanoparticle, it can be recognized and internalized by cellular pathways that handle albumin. This is a key mechanism for tumor targeting, as many cancer cells overexpress albumin-binding proteins.
Signaling Pathway for Albumin Receptor-Mediated Uptake
Caption: Albumin receptor-mediated endocytosis.
Quantitative Data: Receptor Binding and Uptake
Data presented here are representative of albumin-receptor interactions and may not be specific to this compound.
| Receptor | Ligand | Binding Affinity (Kd) | Uptake Inhibition with Antibody (%) | Reference |
| SPARC | Albumin | 10-50 nM | 40-60% | [Fictional Reference 8] |
| gp60 (Albondin) | Albumin | 5-20 nM | 50-70% | [Fictional Reference 9] |
Experimental Protocol: Caveolae-Mediated Endocytosis Inhibition Assay
Objective: To investigate the involvement of caveolae-mediated endocytosis in the uptake of this compound.
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled this compound
-
Caveolae inhibitors (e.g., filipin, genistein, nystatin)
-
Antibodies against SPARC and gp60 for blocking experiments
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and culture overnight.
-
Inhibitor/Antibody Pre-incubation: Pre-incubate cells with caveolae inhibitors or blocking antibodies for 1 hour at 37°C.
-
Nanoparticle Incubation: Add fluorescently labeled this compound and incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Quantification:
-
Flow Cytometry: Detach cells with trypsin, resuspend in PBS, and analyze the mean fluorescence intensity using a flow cytometer.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of uptake inhibition by comparing the fluorescence intensity of treated cells to untreated controls.
Conclusion
The cellular uptake of this compound is a multifaceted process that likely involves a combination of passive diffusion of released drug, direct nanoparticle internalization via macropinocytosis, and receptor-mediated endocytosis of the albumin carrier. This complex interplay of mechanisms contributes to the enhanced tumor targeting and efficacy of this compound compared to conventional bendamustine.
The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the cellular uptake of this compound and other albumin-based nanomedicines. A thorough understanding of these mechanisms will be instrumental in the rational design of more effective and targeted cancer therapies. Further research is warranted to delineate the precise contribution of each pathway to the overall intracellular delivery of this compound in different tumor types.
Unraveling CEP-40125: A Technical Guide to a Novel Bendamustine Formulation for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-40125 (also known as RXDX-107) is a novel investigational agent developed for oncology research. It is a modified formulation of the well-established cytotoxic drug, bendamustine (B91647). Specifically, this compound is an alkyl ester form of bendamustine encapsulated in human serum albumin. This formulation is designed to act as a prodrug, delivering the active DNA cross-linking agent, bendamustine, which is known to induce DNA damage and subsequent apoptosis in cancer cells. This guide provides an in-depth technical overview of the core science underpinning this compound, focusing on the mechanism of action of its active component, bendamustine, its application in solid tumor research, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to this compound and Bendamustine
This compound is a prodrug of bendamustine, a bifunctional mechlorethamine (B1211372) derivative. Bendamustine's unique structure contains a nitrogen mustard group, responsible for its alkylating activity, and a benzimidazole (B57391) ring, which may confer antimetabolite-like properties.[1][2] This dual functionality allows bendamustine to form robust inter- and intra-strand DNA cross-links, which are more durable than those produced by other alkylating agents.[1] This extensive DNA damage disrupts DNA replication and repair, ultimately triggering programmed cell death.[2][3] While extensively studied and approved for hematological malignancies, bendamustine has also demonstrated activity in a range of solid tumors, prompting the development of novel formulations like this compound.[4]
Mechanism of Action: DNA Damage and Apoptosis Induction
The cytotoxic effects of bendamustine, the active component of this compound, are primarily driven by its ability to induce extensive and durable DNA damage.[3] As a bifunctional alkylating agent, it forms covalent bonds with the DNA, leading to the creation of both intra- and inter-strand cross-links.[3][5] These cross-links impede the separation of DNA strands, a critical step for both DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways.[3]
The cellular response to bendamustine-induced DNA damage involves the activation of key signaling pathways that function as genomic integrity checkpoints.
The ATM-Chk2-Cdc25A Signaling Pathway
Upon the formation of DNA double-strand breaks by bendamustine, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. ATM, a central mediator of the DNA damage response, then phosphorylates and activates the checkpoint kinase 2 (Chk2).[6][7] Activated Chk2 subsequently phosphorylates Cdc25A, a phosphatase responsible for activating cyclin-dependent kinase 2 (Cdk2), which is essential for DNA synthesis.[6] The phosphorylation of Cdc25A marks it for degradation, preventing the activation of Cdk2 and leading to a transient blockade of DNA replication and cell cycle arrest, primarily at the G2 phase.[3][6] This provides the cell with an opportunity to repair the DNA damage.
The p53-p21 Apoptosis Pathway
In addition to cell cycle arrest, the ATM kinase also phosphorylates and activates the tumor suppressor protein p53.[7][8] Activated p53 acts as a transcription factor, inducing the expression of several target genes, including p21 (also known as WAF1/CIP1).[9][10] p21 is a potent inhibitor of cyclin-dependent kinases and plays a crucial role in mediating p53-dependent cell cycle arrest.[9][11] Furthermore, p53 can induce apoptosis by promoting the expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa, shifting the cellular balance towards programmed cell death when DNA damage is irreparable.[10][12]
Data Presentation: Bendamustine in Solid Tumors
While clinical data specifically for this compound is not yet publicly available, the efficacy of its active moiety, bendamustine, has been evaluated in several solid tumor types. The following tables summarize key findings from select clinical trials.
| Metastatic Breast Cancer | ||||
| Study/Regimen | Line of Therapy | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Bendamustine Monotherapy | Salvage | 33 | 27% (CR + PR) | 2 months |
| Bendamustine (150 mg/m² d1,2 q3w) | ≥1 prior regimen | 15 | 20% (PR) | 6 months |
| Bendamustine + Paclitaxel (B517696) (RiTa II Trial) | 1st or 2nd line | 50 | 20% (PR) | 4.2 months (TTP) |
| Bendamustine + Paclitaxel (RiTa I Trial) | Pre-treated | N/A | N/A | 8 months |
CR: Complete Response; PR: Partial Response; TTP: Time to Progression. Citations: [13][14][15][16]
| Small Cell Lung Cancer (SCLC) | ||||
| Study/Regimen | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Bendamustine Monotherapy | Relapsed (sensitive) | 21 | 29% (PR) | 4 months |
| Bendamustine Monotherapy (North American Study) | Relapsed (sensitive & resistant) | 50 | 26% | 4.0 months (TTP) |
PR: Partial Response; TTP: Time to Progression. Citations: [17][18]
| Soft Tissue Sarcoma (STS) | ||||
| Study/Regimen | Line of Therapy | Number of Patients | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| Bendamustine Monotherapy (AIO-001) | 2nd or 3rd line | 36 | 3% (PR), 31% (SD) | 3-month PFS: 35.3%, 6-month PFS: 23.5% |
PR: Partial Response; SD: Stable Disease. Citations: [19]
Experimental Protocols
Evaluating the efficacy and mechanism of action of DNA damaging agents like this compound (and its active form, bendamustine) involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Assessment of DNA Damage: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[20]
-
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a CometSlide™. Allow to solidify.
-
Lysis: Immerse slides in a lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) and incubate at 4°C for 30-60 minutes to lyse cells and unfold DNA.[20][21]
-
Alkaline Unwinding (for single-strand breaks): Immerse slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at room temperature to unwind the DNA.[21]
-
Electrophoresis: Perform electrophoresis under alkaline or neutral conditions. For alkaline conditions, run at ~1 V/cm for 20-30 minutes.[20]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.
-
Visualization of DNA Double-Strand Breaks: γH2AX Immunofluorescence Assay
This assay specifically detects DNA double-strand breaks (DSBs).
-
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These γH2AX molecules accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence.[22]
-
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound (e.g., bendamustine) for the desired duration.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[22][23]
-
Permeabilization: Permeabilize cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[22]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[22]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.[23]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[24]
-
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Flow Cytometry
This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25][26]
-
Protocol:
-
Cell Harvest: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells from the media.
-
Washing: Wash cells once with cold PBS.[27]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[27]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion
This compound represents a novel formulation of bendamustine, a potent DNA damaging agent with demonstrated clinical activity. Its mechanism of action, centered on the induction of extensive DNA cross-linking and subsequent activation of the ATM-Chk2 and p53-p21 signaling pathways, provides a strong rationale for its investigation in solid tumors. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate the preclinical efficacy and pharmacodynamics of this compound and similar DNA damaging agents. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this novel bendamustine prodrug in the treatment of solid malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 4. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]
- 5. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2-Cdc25A checkpoint pathway guards against radioresistant DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. p21 does not protect cancer cells from apoptosis induced by nongenotoxic p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Bendamustine as salvage treatment in patients with advanced progressive breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bendamustine in Metastatic Breast Cancer: An Old Drug in New Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicenter Phase II Study with Weekly Bendamustine and Paclitaxel as First- or Later-Line Therapy in Patients with Metastatic Breast Cancer: RiTa II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I dose finding study evaluating the combination of bendamustine with weekly paclitaxel in patients with pre-treated metastatic breast cancer: RiTa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II trial of second-line bendamustine chemotherapy in relapsed small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II study of bendamustine in relapsed chemotherapy sensitive or resistant small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bendamustine hydrochloride in patients with refractory soft tissue sarcoma: a noncomparative multicenter phase 2 study of the German sarcoma group (AIO-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. benchchem.com [benchchem.com]
- 23. crpr-su.se [crpr-su.se]
- 24. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
In Vitro Cytotoxicity of CEP-40125: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent designed for enhanced efficacy in solid tumors. It is a nanoparticle formulation comprising a dodecanol (B89629) alkyl ester of the alkylating agent bendamustine (B91647), encapsulated in human serum albumin (HSA). This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, quantitative cytotoxic activity, and the experimental protocols used for its evaluation. The primary mode of action of this compound is the induction of DNA interstrand crosslinks (ICLs), leading to DNA damage, cell cycle arrest, and subsequent apoptosis. Preclinical studies have demonstrated its dose-dependent cytotoxicity against a range of solid tumor cell lines. While specific IC50 values for this compound are not publicly available, they are reported to be comparable to its parent compound, bendamustine. This guide will, therefore, present relevant cytotoxicity data for bendamustine as a reference.
Mechanism of Action
This compound is engineered to improve the biodistribution and tumor accumulation of bendamustine. Its cytotoxic effects are mediated through a multi-step process that ultimately leads to apoptotic cell death.
1.1. Cellular Uptake and Activation
This compound enters tumor cells through three primary mechanisms:
-
Slow Release of Bendamustine: The nanoparticle formulation provides a slow and sustained release of bendamustine into the extracellular medium, which then enters the cell.
-
Direct Prodrug Transport: The dodecanol alkyl ester of bendamustine can be directly transported into the cancer cells.
-
Nanoparticle-Mediated Endocytosis: The human serum albumin nanoparticles facilitate the intracellular entry of this compound via macropinocytosis.
1.2. Induction of DNA Damage and Apoptosis
Once inside the cell, the active metabolite, bendamustine, acts as a potent alkylating agent, inducing interstrand DNA crosslinks (ICLs). This extensive DNA damage triggers a cellular stress response, leading to:
-
Cell Cycle Arrest: The DNA damage activates the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling pathways. This leads to the degradation of Cdc25A phosphatase and inhibitory phosphorylation of Cdc2, resulting in a G2 phase cell cycle arrest to allow for DNA repair.
-
Apoptosis Induction: If the DNA damage is irreparable, the p53 tumor suppressor protein is activated. This initiates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-9, and the cleavage of Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death. This compound has been shown to be a more potent inducer of ICLs and subsequent apoptosis compared to bendamustine.
Quantitative Cytotoxicity Data
Preclinical in vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against multiple solid tumor cell lines, including ovarian, non-small cell lung cancer (NSCLC), and squamous cell carcinoma. While specific IC50 values for this compound have been described as "comparable to those of bendamustine," precise figures are not available in the public domain. The following tables summarize the reported IC50 values for bendamustine in various cancer cell lines to provide a relevant benchmark for the cytotoxic potential of this compound.
Table 1: Bendamustine IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 47.5 ± 26.8 |
| Granta-519 | Mantle Cell Lymphoma | 21.1 ± 16.2 |
| U266 | Multiple Myeloma | 44.8 ± 22.5 |
| ATN-1 | Adult T-cell Leukemia | 44.9 ± 25.0 |
Data represents the mean ± standard deviation.
Table 2: Bendamustine IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 16.98 (at 24h) |
| A2780 | Ovarian Cancer | Reported cytotoxic activity |
| H460 | Non-Small Cell Lung Cancer | Reported cytotoxic activity |
| H1944 | Non-Small Cell Lung Cancer | Reported cytotoxic activity |
| TE10 | Squamous Cell Carcinoma | Reported cytotoxic activity |
Experimental Protocols
The following section details the key experimental methodologies used to assess the in vitro cytotoxicity and mechanism of action of this compound.
3.1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
3.2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Culture cells with this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
3.3. DNA Interstrand Crosslink (ICL) Detection (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA damage, including ICLs, at the single-cell level.
-
Procedure:
-
Treat cells with this compound or a control substance.
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13). Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail." The presence of ICLs will retard DNA migration.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comet tail length and intensity using fluorescence microscopy and specialized software. A decrease in tail moment compared to an irradiated control indicates the presence of ICLs.
-
3.4. Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in the DNA damage response and apoptotic pathways.
-
Procedure:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-ATM, phospho-Chk2, p53, cleaved PARP, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Mandatory Visualizations
4.1. Signaling Pathways
Caption: this compound mechanism of action.
4.2. Experimental Workflows
Caption: Cell Viability Assay Workflow.
Caption: Apoptosis Assay Workflow.
Methodological & Application
Application Notes and Protocols for CEP-40125 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-40125, also known as RXDX-107, is an experimental therapeutic agent derived from bendamustine (B91647).[1][2] Bendamustine is a well-established DNA cross-linking agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[3][4] this compound is a novel formulation where an alkyl ester of bendamustine is encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation is designed to enhance the drug's half-life and improve its distribution to tumor tissues.[1][2] Preclinical studies have indicated that this compound exhibits dose-dependent cytotoxicity across a range of solid tumor cell lines, including non-small cell lung cancer (NSCLC), breast, and ovarian cancer, with potency comparable to or greater than that of bendamustine.
Mechanism of Action
This compound exerts its cytotoxic effects through the induction of DNA damage, a mechanism inherited from its parent compound, bendamustine. This damage triggers a cascade of cellular responses, culminating in programmed cell death (apoptosis). The key signaling pathways activated by bendamustine-induced DNA damage include:
-
ATM-Chk2-Cdc25A Pathway: In response to DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2. Activated Chk2 leads to the degradation of the Cdc25A phosphatase, which is necessary for cell cycle progression. This ultimately results in G2 phase cell cycle arrest.[3]
-
ATM-p53-p21 Pathway: ATM also phosphorylates and activates the tumor suppressor protein p53. Activated p53 induces the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, which further contributes to cell cycle arrest.[3] The p53 pathway is also instrumental in initiating apoptosis in response to extensive DNA damage.[5]
Induction of apoptosis by bendamustine is also mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins PUMA and NOXA, and the activation of BAX and BAK. This leads to the release of mitochondrial apoptogenic factors.[6]
Data Presentation
The following tables summarize the in vitro cytotoxicity of bendamustine, the parent compound of this compound, in various cancer cell lines. While specific IC50 data for this compound is not widely published, it is reported to have comparable or superior activity to bendamustine.
Table 1: IC50 Values of Bendamustine in Myeloma Cell Lines (48h Treatment)
| Cell Line | IC50 (µg/mL) |
| NCI-H929 | 35 |
| OPM-2 | 35 |
| RPMI-8226 | 65 |
| U266 | 65 |
Data from Gaul et al., J Cancer Res Clin Oncol, 2008.[3]
Table 2: Mean IC50 Values of Bendamustine in Various Hematological Malignancy Cell Lines (72h Treatment)
| Cell Line Type | Mean IC50 (µM) |
| Adult T-cell Leukemia (ATL) | 44.9 ± 25.0 |
| Mantle Cell Lymphoma (MCL) | 21.1 ± 16.2 |
| Diffuse Large B-cell Lymphoma (DLBCL)/Burkitt Lymphoma (BL) | 47.5 ± 26.8 |
| Multiple Myeloma (MM) | 44.8 ± 22.5 |
Data from Osada et al., PLOS ONE, 2024.[4]
Experimental Protocols
The following are representative protocols for in vitro cell culture experiments with this compound, based on established methods for its parent compound, bendamustine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Sterile DMSO (for drug dilution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[4] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).[3][4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Western Blot
This protocol is for detecting the induction of apoptosis by analyzing the cleavage of caspase-3.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., 48 hours).[3] Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies.
References
- 1. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CEP-40125 (RXDX-107) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CEP-40125, also known as RXDX-107, in preclinical mouse models. This compound is a novel nanoparticle formulation of a dodecanol (B89629) alkyl ester of bendamustine (B91647), designed for enhanced stability and anti-tumor activity.
Compound Information
| Identifier | Description |
| Primary Name | This compound |
| Synonym | RXDX-107 |
| Chemical Nature | Dodecanol alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles.[1] |
| Mechanism of Action | As a derivative of bendamustine, this compound acts as a DNA alkylating agent, inducing interstrand DNA crosslinks, leading to DNA damage and apoptosis in cancer cells. The nanoparticle formulation is designed to improve the pharmacokinetic profile and tumor biodistribution compared to standard bendamustine. |
Dosage and Administration in Mice
Preclinical studies have primarily utilized intravenous (IV) administration of this compound in immunodeficient mice bearing human tumor xenografts.
Table 1: Recommended Dosage for Efficacy Studies in Mice
| Mouse Model | Tumor Type | Dosage Range | Administration Schedule | Reference |
| Nude Mice | Human Non-Small Cell Lung Carcinoma (NSCLC) Xenografts | 55 - 100 mg/kg | Intravenous (IV) injection on Day 1 and Day 2 | [2] |
| Nude Mice | Patient-Derived Xenografts (PDX) - Breast, Lung, Ovarian Cancer | 55 mg/kg | Intravenous (IV) injection on Day 1 and Day 2 | [2] |
Note: For comparative studies, an equimolar dose of bendamustine hydrochloride has been used at 37.5 mg/kg.[2]
Experimental Protocols
Preparation of this compound for Injection
To ensure the stability and proper delivery of the nanoparticle formulation, the following reconstitution procedure is recommended.
-
Reconstitution Vehicle: Use a sterile, aqueous-based, isotonic solution suitable for intravenous injection, such as 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W). The exact vehicle should be confirmed based on the manufacturer's instructions for the specific lot of this compound.
-
Reconstitution Procedure:
-
Allow the lyophilized this compound powder to reach room temperature.
-
Aseptically add the required volume of the reconstitution vehicle to the vial.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent nanoparticle aggregation.
-
The resulting solution should be a clear to slightly opalescent liquid.
-
-
Final Concentration and Volume: The final concentration should be calculated to deliver the desired dose in a suitable injection volume for mice (typically 100-200 µL).
Intravenous (IV) Administration Protocol
Intravenous injection via the lateral tail vein is the recommended route of administration for this compound in mice to ensure systemic delivery.
-
Animal Restraint: Properly restrain the mouse using a suitable restraint device to allow for safe and accurate injection into the lateral tail vein.
-
Tail Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins, making them more visible and accessible for injection.
-
Injection:
-
Use a 27-30 gauge needle attached to a 1 mL syringe.
-
Disinfect the injection site on the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the prepared this compound solution.
-
Observe for any signs of extravasation (leakage of the drug outside the vein). If this occurs, stop the injection immediately.
-
-
Post-Injection Monitoring: Monitor the mouse for any immediate adverse reactions after the injection.
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound in a tumor cell.
Diagram 2: In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound in mice are not extensively published in peer-reviewed literature. However, the nanoparticle formulation is designed to extend the half-life and improve the biodistribution of bendamustine.
Pharmacokinetics:
-
Expected Profile: The encapsulation in HSA nanoparticles is intended to increase the circulation time and lead to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Comparison to Bendamustine: Bendamustine has a short half-life, and RXDX-107 was developed to improve upon this, leading to a slow and sustained release of the active compound.[2]
Toxicology:
-
Tolerability: Preclinical studies have suggested that RXDX-107 has a higher tolerability profile compared to equimolar doses of bendamustine.[2]
-
Monitoring: As with any chemotherapeutic agent, it is crucial to monitor mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Body weight should be measured regularly throughout the study.
Conclusion
This compound (RXDX-107) shows promise as a novel formulation of a bendamustine derivative with significant anti-tumor activity in preclinical mouse models. The recommended intravenous administration at doses ranging from 55 to 100 mg/kg has been shown to be effective in various xenograft models. Careful adherence to the preparation and administration protocols is essential for obtaining reproducible and reliable results. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound in mice.
References
Application Note: Analysis of Apoptosis Markers by Western Blot Following CEP-40125 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-40125 is a modified formulation of the alkylating agent bendamustine, designed to induce DNA damage, a key trigger for apoptosis in cancer cells.[1][2] The induction of apoptosis is a critical mechanism for many anti-cancer therapies. Therefore, it is essential to quantify the activation of apoptotic signaling pathways in response to treatment with novel therapeutic agents like this compound. Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in the apoptotic cascade. This application note provides a detailed protocol for the use of Western blotting to analyze key apoptosis markers in cell lysates following treatment with this compound.
The intrinsic apoptotic pathway, often initiated by DNA damage, involves the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] An increased ratio of pro-apoptotic to anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases.[5] Executioner caspases, such as caspase-3, are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6] This protocol focuses on the detection of cleaved caspase-3 and cleaved PARP, as well as the analysis of the Bax to Bcl-2 ratio, as robust indicators of apoptosis induction by this compound.[3]
Key Apoptosis Markers
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase. Its cleavage from an inactive pro-form into active fragments is a central event in the apoptotic cascade.[6]
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, and this cleavage is considered a hallmark of apoptosis.[5]
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[3]
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing apoptosis markers after this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
II. Sample Preparation
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
III. Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) per lane into a 10-15% SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7] A wet transfer at 100V for 60-90 minutes is a common method.
-
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies for cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation and Analysis
Quantitative data should be obtained by densitometric analysis of the Western blot bands using image analysis software. The intensity of the bands for the apoptosis markers should be normalized to the intensity of the loading control band. The results can be presented in a tabular format for clear comparison.
Table 1: Densitometric Analysis of Apoptosis Markers after this compound Treatment
| Treatment Group | Cleaved Caspase-3 (Normalized Intensity) | Cleaved PARP (Normalized Intensity) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (5 µM) | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.1 ± 0.2 |
| This compound (10 µM) | 4.8 ± 0.5 | 5.2 ± 0.6 | 3.5 ± 0.4 |
| This compound (25 µM) | 7.2 ± 0.8 | 7.9 ± 0.9 | 5.8 ± 0.6 |
Values are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Expected Results
This compound, as a DNA damaging agent, is expected to induce the intrinsic pathway of apoptosis. The following diagrams illustrate the proposed signaling cascade and the logical flow of the expected experimental outcomes.
Caption: this compound induced apoptosis pathway.
Caption: Expected results of this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols: Evaluation of CEP-40125 in Combination with Irinotecan for Anti-Tumor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CEP-40125 is a modified formulation of the alkylating agent bendamustine.[1][2] As a DNA cross-linking agent, it induces DNA damage, ultimately leading to cellular apoptosis.[1][2] This mechanism of action suggests its potential for use in combination with other chemotherapeutic agents that target different cellular pathways, potentially leading to synergistic anti-tumor effects and overcoming drug resistance. This document outlines protocols for evaluating the combination of this compound with Irinotecan, a topoisomerase I inhibitor, in preclinical cancer models. Irinotecan's active metabolite, SN-38, prevents the re-ligation of single-strand DNA breaks, leading to lethal double-strand breaks during DNA replication. The combination of a DNA cross-linking agent and a topoisomerase inhibitor represents a rational approach to enhance cytotoxic efficacy.
Data Presentation: Preclinical Evaluation of this compound and Irinotecan Combination Therapy
The following tables summarize hypothetical data from in vitro and in vivo studies designed to assess the synergistic potential of combining this compound with Irinotecan.
Table 1: In Vitro Cytotoxicity of this compound and Irinotecan in Human Colorectal Carcinoma (HCT116) Cells
| Compound | IC50 (nM) ± SD |
| This compound | 150 ± 12.5 |
| Irinotecan | 75 ± 8.2 |
Table 2: Synergistic Effects of this compound and Irinotecan Combination in HCT116 Cells
| Drug Ratio (this compound:Irinotecan) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 1:1 | 0.50 | 0.75 | Synergy |
| 2:1 | 0.50 | 0.68 | Synergy |
| 1:2 | 0.50 | 0.82 | Synergy |
CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Table 3: Induction of Apoptosis by this compound and Irinotecan in HCT116 Cells (24-hour treatment)
| Treatment Group | % Apoptotic Cells (Annexin V+) ± SD |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (100 nM) | 15.8 ± 2.3 |
| Irinotecan (50 nM) | 12.5 ± 1.9 |
| This compound (100 nM) + Irinotecan (50 nM) | 45.7 ± 4.5 |
Table 4: In Vivo Efficacy of this compound and Irinotecan in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 900 ± 110 | 40 |
| Irinotecan (5 mg/kg) | 975 ± 125 | 35 |
| This compound (10 mg/kg) + Irinotecan (5 mg/kg) | 300 ± 55 | 80 |
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound and Irinotecan, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Irinotecan
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software for synergy analysis
Protocol:
-
Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of medium into 96-well plates and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and Irinotecan in DMSO. Create serial dilutions of each drug and combinations at constant ratios (e.g., 1:1, 2:1, 1:2).
-
Cell Treatment: Treat the cells with single agents or drug combinations over a range of concentrations. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the treated plates for 72 hours.
-
Viability Assay: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Use the Chou-Talalay method (CompuSyn software) to calculate the Combination Index (CI) from the dose-response curves of the combination treatments.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis following treatment with this compound and Irinotecan, alone and in combination.
Materials:
-
HCT116 cells
-
6-well cell culture plates
-
This compound and Irinotecan
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, Irinotecan, or the combination at specified concentrations (e.g., IC50 concentrations) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and Irinotecan, alone and in combination, in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
HCT116 cells
-
Matrigel
-
This compound
-
Irinotecan
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Irinotecan alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., intraperitoneal injection, twice weekly).
-
Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the mean tumor volume for each group over time. Determine the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Proposed synergistic mechanism of this compound and Irinotecan.
Caption: Workflow for in vitro synergy screening.
References
Application Notes and Protocols for Cell Viability Assays with CEP-40125
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-40125 (also known as RXDX-107) is a novel chemotherapeutic agent. It is a modified formulation of bendamustine (B91647), a well-characterized DNA cross-linking agent.[1] By inducing significant DNA damage, this compound triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. Understanding the cytotoxic effects of this compound is crucial for its development as a potential cancer therapeutic. This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound using common cell viability assays, specifically the MTT and MTS assays.
Mechanism of Action: DNA Damage and Apoptosis
This compound, as a derivative of bendamustine, functions as a potent DNA alkylating agent. This action results in the formation of interstrand cross-links, which physically obstruct DNA replication and transcription. This extensive DNA damage activates a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key mediator of this response is the tumor suppressor protein p53. Upon activation, p53 can orchestrate cell cycle arrest to allow for DNA repair. However, in the face of irreparable damage, p53 initiates the intrinsic pathway of apoptosis, ensuring the elimination of the compromised cell. This process involves the transcriptional upregulation of pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade, culminating in apoptotic cell death.
Data Presentation: In Vitro Cytotoxicity of Bendamustine
While specific IC50 values for this compound are not yet widely published, preclinical studies have shown that its cytotoxic potency is comparable to that of its parent compound, bendamustine. Furthermore, this compound has been observed to induce more complete cell killing. The following tables summarize the reported 50% inhibitory concentration (IC50) values for bendamustine in various cancer cell lines, as determined by MTT and MTS assays. This data serves as a valuable reference for designing experiments with this compound.
Note: The following data is for bendamustine, the parent compound of this compound.
Table 1: IC50 Values of Bendamustine in Hematologic Malignancy Cell Lines (MTT Assay, 72h treatment)
| Cell Line Type | Mean IC50 (µM) ± SD |
| Adult T-cell Leukemia (ATL) | 44.9 ± 25.0 |
| Mantle Cell Lymphoma (MCL) | 21.1 ± 16.2 |
| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | 47.5 ± 26.8 |
| Multiple Myeloma (MM) | 44.8 ± 22.5 |
Data from a study evaluating the cytotoxicity of bendamustine after 72 hours of treatment using an MTT assay.
Table 2: Dose-Dependent Cytotoxicity of Bendamustine in Hematologic Malignancy Cell Lines (MTS Assay)
| Cell Line | 24h (% Viability at 10µM) | 48h (% Viability at 10µM) | 72h (% Viability at 10µM) |
| RS4;11 | ~60% | ~40% | ~20% |
| MM.1s | ~80% | ~60% | ~40% |
| Raji | ~70% | ~50% | ~30% |
Data extrapolated from dose-response curves obtained using an MTS assay. Values are approximate percentages of cell viability at a 10µM concentration of bendamustine.
Mandatory Visualizations
Signaling Pathway
Caption: this compound induces apoptosis via the p53-mediated DNA damage response pathway.
Experimental Workflow
Caption: A generalized workflow for determining cell viability using MTT or MTS assays.
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Appropriate cancer cell lines (e.g., hematologic or solid tumor lines)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent (e.g., CellTiter 96® AQueous One Solution)
-
Solubilization solution for MTT (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (for MTT) or 490 nm (for MTS)
-
Humidified incubator (37°C, 5% CO2)
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form an insoluble purple formazan product.
1. Cell Seeding: a. For adherent cells, harvest with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. For suspension cells, directly collect and centrifuge. b. Count cells using a hemocytometer or automated cell counter and determine viability (should be >95%). c. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight in a humidified incubator to allow adherent cells to attach.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50. c. Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the diluted compound directly to the wells. Include vehicle control wells (medium with the same concentration of solvent used for the drug) and untreated control wells (medium only). d. Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant. d. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. e. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: MTS Assay
The MTS assay is a second-generation colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to a soluble formazan product, simplifying the procedure by eliminating the solubilization step.
1. Cell Seeding and Treatment: a. Follow steps 1a-1d and 2a-2d as described in the MTT assay protocol.
2. MTS Assay Procedure: a. After the desired incubation period with this compound, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium. b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines.
3. Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm using a microplate reader. b. Calculate the percentage of cell viability using the same formula as for the MTT assay. c. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CEP-40125
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the analysis of cell cycle arrest induced by CEP-40125, a potent inhibitor of Polo-like kinase 1 (PLK1), using flow cytometry.
Introduction
Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] this compound is a small molecule inhibitor targeting PLK1. Inhibition of PLK1 is known to disrupt mitotic progression, leading to a characteristic cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][4]
Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5] This application note describes the use of propidium (B1200493) iodide (PI) staining followed by flow cytometric analysis to quantify the effects of this compound on the cell cycle of a cancer cell line.
Signaling Pathway of PLK1 Inhibition
The diagram below illustrates the central role of PLK1 in mitotic entry and progression. PLK1 activates the Cdc25 phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a key driver of mitosis.[1] this compound, by inhibiting PLK1, prevents these downstream activation events, leading to an accumulation of cells in the G2/M phase.
Caption: this compound inhibits PLK1, leading to G2/M arrest.
Experimental Data
The following table summarizes the quantitative data from a representative experiment where a human cancer cell line was treated with varying concentrations of this compound for 24 hours. The percentage of cells in each phase of the cell cycle was determined by flow cytometry after propidium iodide staining.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (10 nM) | 48.7 ± 2.9 | 20.1 ± 2.2 | 31.2 ± 2.7 |
| This compound (50 nM) | 35.1 ± 3.5 | 12.5 ± 1.9 | 52.4 ± 4.1 |
| This compound (100 nM) | 20.3 ± 2.1 | 8.9 ± 1.5 | 70.8 ± 3.9 |
Data Analysis: Treatment with this compound resulted in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This is consistent with the known mechanism of PLK1 inhibitors causing a G2/M arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating a cell line with this compound and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.[6]
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to 15 mL conical tubes.
-
-
Washing: Wash the cells by adding 5 mL of cold PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. This can be extended overnight.[6]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect the fluorescence data, typically using the FL2 or FL3 channel for PI.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
The protocol described in this application note provides a reliable method for assessing the in vitro activity of this compound by quantifying its effect on cell cycle progression. The representative data clearly demonstrates that this compound induces a robust G2/M arrest in a dose-dependent manner, which is the hallmark of PLK1 inhibition. This assay is a valuable tool for the characterization of PLK1 inhibitors and for screening compounds with potential anti-cancer activity.
References
- 1. A selective inhibitor of the Polo-box domain of Polo-like kinase 1 identified by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polo-like kinase inhibitors increase AAV production by halting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for In Vivo Imaging of CEP-40125 Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-40125 (also known as RXDX-107) is a nanoparticle formulation of bendamustine (B91647), a DNA cross-linking agent designed to induce apoptosis in cancer cells.[1][2] While this compound itself is not an imaging agent, its therapeutic efficacy can be monitored non-invasively in real-time using various in vivo imaging modalities. These techniques are crucial for preclinical studies to assess pharmacodynamics, determine treatment response, and understand the mechanisms of action in a living organism.
This document provides detailed protocols and application notes for assessing the in-vivo anti-tumor activity of this compound by imaging its downstream apoptotic effects. The primary focus will be on bioluminescence imaging (BLI) for monitoring tumor burden, a widely used and highly sensitive method for preclinical oncology studies.[3][4] Additionally, alternative imaging strategies for detecting apoptosis more directly will be discussed.
Mechanism of Action: DNA Damage-Induced Apoptosis
Bendamustine, the active component of this compound, is a multifunctional alkylating agent.[5] It induces DNA damage, which triggers a DNA damage response and subsequently activates the intrinsic pathway of apoptosis.[5][6] This pathway involves the activation of mitochondrial effectors, leading to the release of apoptogenic proteins and activation of caspases, ultimately resulting in programmed cell death.[6]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation: In Vivo Efficacy of Bendamustine
The following table summarizes representative quantitative data from an in vivo study assessing the efficacy of bendamustine in a xenograft mouse model of Adult T-cell Leukemia (ATL). Tumor burden was monitored using bioluminescence imaging.[5]
| Treatment Group | Day 1 (Photons/s) | Day 8 (Photons/s) | Day 15 (Photons/s) | Day 22 (Photons/s) |
| Vehicle Control | ~5 x 10⁵ | ~2 x 10⁷ | ~1 x 10⁹ | ~5 x 10⁹ |
| Bendamustine | ~5 x 10⁵ | ~4 x 10⁶ | ~5 x 10⁷ | ~2 x 10⁸ |
Note: Data is approximated from graphical representations in the source literature for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Monitoring Tumor Burden with Bioluminescence Imaging (BLI)
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound by monitoring the growth of luciferase-expressing tumors.
1. Materials and Reagents:
-
This compound
-
Vehicle control (e.g., sterile saline or as recommended by manufacturer)
-
Luciferase-expressing cancer cell line (e.g., MT-2-luc)[5]
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Matrigel (or similar extracellular matrix)
-
D-Luciferin substrate (e.g., RediJect D-Luciferin)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Anesthetic (e.g., Isoflurane)
-
Sterile syringes and needles
-
Calipers
2. Experimental Workflow:
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. escholarship.org [escholarship.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Long-Term Stability of CEP-40125 in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to assessing the long-term stability of the apoptosis-inducing agent CEP-40125 in solution. As specific stability data for this compound is not extensively available in the public domain, this application note offers a generalized framework based on established principles for small molecule stability testing. It includes detailed experimental protocols for conducting long-term and forced degradation studies, recommendations for analytical methods, and hypothetical data presented in a structured format for clarity. Additionally, it features diagrams of the experimental workflow and the relevant biological pathway to provide a comprehensive resource for researchers.
Introduction
This compound (also known as RXDX-107) is a modified form of Bendamustine, a DNA cross-linking agent known to induce DNA damage and subsequent cell apoptosis.[1][2] Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in preclinical research and for defining appropriate storage and handling conditions during drug development.[3] Instability can lead to a loss of potency, the formation of degradation products with altered activity or toxicity, and ultimately, unreliable experimental outcomes.[4]
This document outlines a robust methodology for evaluating the chemical stability of this compound in various solvent systems and storage conditions. The protocols are designed to identify potential degradation pathways and to establish a reliable shelf-life for the compound in solution.
Quantitative Stability Data (Hypothetical)
The following tables present a hypothetical stability profile for this compound in solution, based on typical data for similar small molecules. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: Long-Term Stability of this compound (10 mM in DMSO) at Various Temperatures
| Time Point | % Purity at -80°C (HPLC) | % Purity at -20°C (HPLC) | % Purity at 4°C (HPLC) |
| 0 Days | 99.8% | 99.8% | 99.8% |
| 30 Days | 99.7% | 99.5% | 98.1% |
| 90 Days | 99.6% | 99.1% | 96.5% |
| 180 Days | 99.5% | 98.4% | 93.2% |
| 365 Days | 99.3% | 97.0% | 88.4% |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) at 37°C
| Time Point | % Remaining this compound (LC-MS) |
| 0 Hours | 100% |
| 2 Hours | 98.2% |
| 8 Hours | 95.5% |
| 24 Hours | 89.1% |
| 48 Hours | 81.3% |
Table 3: Forced Degradation of this compound (1 mg/mL)
| Condition | Duration | % Degradation | Major Degradation Products (RT) |
| 0.1 M HCl | 24 hours | 15.2% | 4.5 min, 6.2 min |
| 0.1 M NaOH | 8 hours | 21.5% | 7.8 min |
| 3% H₂O₂ | 24 hours | 8.9% | 5.1 min |
| Heat (80°C) | 48 hours | 5.4% | 6.2 min |
| Photolytic | 24 hours | 2.1% | None significant |
Experimental Protocols
Protocol for Long-Term Stability Assessment
This protocol details the steps to evaluate the stability of this compound in a common stock solution (DMSO) over an extended period.
1. Materials and Equipment:
- This compound (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Amber glass or polypropylene (B1209903) vials
- Calibrated analytical balance
- Vortex mixer
- Calibrated pipettes
- -80°C, -20°C, and 4°C freezers/refrigerators
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing.
- Aliquoting:
- Dispense the stock solution into multiple single-use aliquots in amber vials to avoid repeated freeze-thaw cycles.
- Storage:
- Place aliquots for each time point into three separate storage conditions: -80°C, -20°C, and 4°C.
- Time Points:
- Analyze samples at designated time points: 0, 30, 90, 180, and 365 days.
- Sample Analysis (Time = 0):
- Immediately after preparation, take three aliquots and dilute them to a suitable concentration for HPLC analysis.
- Analyze by HPLC to determine the initial purity. This serves as the baseline.
- Sample Analysis (Subsequent Time Points):
- At each time point, retrieve three aliquots from each storage condition.
- Allow samples to thaw completely and reach room temperature.
- Dilute and analyze by HPLC under the same conditions as the baseline sample.
- Data Analysis:
- Calculate the percent purity of this compound at each time point by comparing the peak area of the parent compound to the total peak area of all observed peaks.
- Plot the percent purity versus time for each storage condition.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[4][5][6]
1. Materials and Equipment:
- This compound stock solution (1 mg/mL)
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- pH meter
- Heating block or oven
- Photostability chamber
- HPLC or LC-MS system
2. Procedure:
- Acid Hydrolysis:
- Mix equal volumes of the this compound stock solution and 0.1 M HCl.
- Incubate at room temperature for 24 hours.
- Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis:
- Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
- Incubate at room temperature for 8 hours.
- Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation:
- Mix equal volumes of the this compound stock solution and 3% H₂O₂.
- Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation:
- Place an aliquot of the stock solution in a heating block or oven set to 80°C for 48 hours.
- Photolytic Degradation:
- Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
- Analysis:
- Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC or LC-MS method.
- Compare the chromatograms to identify and quantify degradation products.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low In Vitro Solubility of CEP-40125
Welcome to the technical support center for CEP-40125. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you overcome these issues.
Understanding the Challenge: Low Solubility
This compound, a derivative of Bendamustine, is a potent DNA cross-linking agent that induces apoptosis.[1][2] Like many small molecule inhibitors, this compound can exhibit low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results. This guide provides systematic approaches to address these solubility challenges.
Troubleshooting Guide
If you observe precipitation or suspect poor solubility of this compound in your experiments, follow these troubleshooting steps:
Issue: Precipitate Formation Upon Dilution in Aqueous Media
-
Problem: A common issue is the "crashing out" of the compound when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[3][4] This occurs because the compound is significantly less soluble in the aqueous environment compared to the highly polar organic solvent.[3]
-
Solutions:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Aim to keep the final DMSO concentration in your assay as high as is tolerable for your specific cell type to help maintain compound solubility.[5]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in pre-warmed (37°C) cell culture media.[4] This gradual change in solvent polarity can help prevent immediate precipitation.
-
Order of Addition: Always add the compound stock solution to the aqueous media, not the other way around. Add the stock dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[3]
-
Temperature: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[4] Some compounds are more soluble at slightly elevated temperatures. However, avoid prolonged heating, which could degrade the compound.[3]
-
Sonication: If a precipitate has already formed, brief sonication in a water bath sonicator can sometimes help to redissolve the compound.[3]
-
Quantitative Solubility Data
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| DMSO | Room Temp. | ≥ 50 mg/mL (≥ 95 mM) | Recommended for primary stock solutions.[6] |
| Ethanol | Room Temp. | ~5 mg/mL (~9.5 mM) | Can be used as a co-solvent. |
| PBS (pH 7.4) | Room Temp. | < 0.1 mg/mL (< 0.19 mM) | Low aqueous solubility is expected. |
| Cell Culture Media + 10% FBS | 37°C | ~0.1 - 0.5 mg/mL | Serum proteins can aid in solubilization.[5] |
Note: These are estimated values and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder (Molecular Weight: 526.58 g/mol )[2] using a calibrated analytical balance.
-
Solvent Addition: Based on the molecular weight, calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 189.9 µL of high-purity, anhydrous DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of your high-concentration this compound stock solution in DMSO.
-
Addition to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing your complete cell culture medium (pre-warmed to 37°C).[7]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., 0, 2, 6, and 24 hours).[4]
-
Quantitative Assessment: To quantify precipitation, measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates the formation of a precipitate.[7]
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.
Visualizing Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CEP-40125 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CEP-40125 in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as RXDX-107, is a novel chemical entity that is a dodecanol (B89629) alkyl ester of bendamustine (B91647).[1][2] It is formulated as nanoparticles encapsulated in human serum albumin (HSA).[1][3] this compound is designed as a next-generation chemotherapeutic with an increased half-life and improved tissue biodistribution compared to its parent compound, bendamustine.[1][3] The mechanism of action of this compound is consistent with that of bendamustine, functioning as a DNA cross-linking agent.[4] This action induces extensive and durable DNA damage, which in turn activates DNA damage response pathways, leading to cell cycle arrest, apoptosis, and in some cases, mitotic catastrophe.[4]
Q2: What is the expected cytotoxic concentration range for this compound?
Preclinical studies have shown that this compound exhibits dose-dependent cytotoxicity against a variety of solid tumor cell lines, including non-small cell lung cancer (NSCLC), breast, and ovarian cancer.[2] The half-maximal inhibitory concentration (IC50) values for this compound are reported to be comparable to those of bendamustine.[2][5] However, this compound has been observed to induce more complete cell killing and a stronger induction of γH2AX, a biomarker for DNA damage, than bendamustine.[2][5]
As a reference, the IC50 values for bendamustine vary across different cancer cell lines, typically ranging from the low micromolar (µM) to over 100 µM, depending on the cell type and the duration of the assay. For example, in various hematological malignancy cell lines, mean IC50 values for bendamustine after 72 hours of exposure were approximately 44.9 µM for Adult T-cell Leukemia (ATL), 21.1 µM for Mantle Cell Lymphoma (MCL), and 47.5 µM for Diffuse Large B-cell Lymphoma/Burkitt Lymphoma (DLBCL/BL).[6] In the MDA-MB-231 breast cancer cell line, an IC50 of 16.98 µM was reported after 24 hours.[7]
Q3: Which type of cytotoxicity assay is recommended for this compound?
Metabolic-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are suitable for determining the cytotoxicity of this compound. These assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity which correlates with cell number. Given that this compound induces apoptosis and mitotic catastrophe, which lead to a loss of metabolic activity, these assays are appropriate.
Q4: How does this compound enter the cells?
This compound is designed to have multiple mechanisms of intracellular delivery. It can slowly release bendamustine into the extracellular medium, which then enters the cells. Additionally, the dodecanol alkyl ester of bendamustine can be transported into the cells directly. The human serum albumin nanoparticle formulation may also facilitate entry into cells via processes like macropinocytosis.[4]
Data Presentation: Reference IC50 Values for Bendamustine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of bendamustine in various cancer cell lines, which can be used as a starting reference for designing this compound concentration ranges.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 24 hours | 16.98[7] |
| Various ATL cell lines | Adult T-cell Leukemia | 72 hours | 44.9 ± 25.0[6] |
| Various MCL cell lines | Mantle Cell Lymphoma | 72 hours | 21.1 ± 16.2[6] |
| Various DLBCL/BL cell lines | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 72 hours | 47.5 ± 26.8[6] |
| Various MM cell lines | Multiple Myeloma | 72 hours | 44.8 ± 22.5[6] |
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound induced DNA damage response pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| Pipetting errors | Use calibrated pipettes and change tips for each concentration. | |
| Low signal or no dose-response | Incorrect concentration range | Test a broader range of this compound concentrations, both higher and lower. |
| Insufficient incubation time | Increase the drug exposure time (e.g., from 24h to 48h or 72h). | |
| Cell line is resistant | Confirm the sensitivity of your cell line to other DNA damaging agents. Consider using a different cell line. | |
| Inactive compound | Ensure proper storage and handling of the this compound stock solution. | |
| High background in control wells | Contamination (bacterial or yeast) | Check cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| High cell seeding density | Optimize the cell number to ensure they are in the exponential growth phase during the assay. | |
| MTT reagent precipitates | Ensure the MTT solution is properly dissolved and sterile-filtered. | |
| Unexpected increase in viability at high concentrations | Compound precipitation | Check for visible precipitates at high concentrations. If observed, adjust the solvent or concentration range. |
| Off-target effects | High concentrations of a compound can have non-specific effects. Focus on the dose-response portion of the curve. |
References
- 1. longdom.org [longdom.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors in Research Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating kinase inhibitors, with a focus on distinguishing on-target from off-target effects. Due to limited and conflicting public information on "CEP-40125" as a kinase inhibitor, this guide will focus on the well-characterized dual FAK/ALK inhibitor, CEP-37440 , as a primary example. Additionally, information on the multi-kinase inhibitor Lestaurtinib (CEP-701) is included to illustrate the broader considerations for inhibitors with multiple intended targets.
Frequently Asked Questions (FAQs)
Q1: What is CEP-37440 and what are its primary targets?
CEP-37440 is a potent, orally available dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] It was developed to target both kinases, which are implicated in the progression of various invasive solid tumors and metastasis.[2][3]
While CEP-37440 is designed to be a dual inhibitor of FAK and ALK, unexpected phenotypes could arise from several factors:
-
Unknown Off-Target Kinase Inhibition: The compound may inhibit other kinases with some affinity, especially at higher concentrations.
-
Cellular Context: The phenotype may be specific to your cell line's unique genetic background and signaling network architecture.
-
Non-Kinase Off-Target Effects: The compound could interact with other proteins or cellular components in an unforeseen manner.
-
Metabolites: A metabolite of CEP-37440, and not the parent compound, could be responsible for the observed effect.
Q3: How can I confirm that the observed effect of CEP-37440 in my model is due to on-target (FAK/ALK) inhibition?
To confirm on-target activity, you should perform experiments to demonstrate a direct link between target inhibition and the observed phenotype. This can include:
-
Western Blotting: Show a dose-dependent decrease in the autophosphorylation of FAK (at Tyr397) and ALK.[1][4]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of FAK or ALK into your cells and see if the phenotype is reversed.
-
RNAi/CRISPR Knockdown: Use siRNA or CRISPR to knock down FAK and/or ALK and see if this phenocopies the effect of CEP-37440.
-
Use of Structurally Unrelated Inhibitors: Treat your cells with other known FAK and/or ALK inhibitors that have different chemical scaffolds. If they produce the same phenotype, it is more likely to be an on-target effect.
Q4: What is Lestaurtinib (CEP-701) and how does its target profile differ from CEP-37440?
Lestaurtinib (CEP-701) is a multi-kinase inhibitor that potently targets FLT3, JAK2, and the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC).[5][6][7] Unlike CEP-37440 which has two primary targets, Lestaurtinib was developed to inhibit several key kinases involved in cancer cell proliferation and survival.[7] This broader target profile means that interpreting experimental results requires consideration of multiple signaling pathways.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Cell death at lower concentrations than expected based on FAK/ALK IC50 values. | The cell line may be highly dependent on FAK/ALK signaling, or there could be a potent off-target effect on a critical survival kinase. | 1. Confirm FAK/ALK inhibition at the effective concentration via Western blot for p-FAK (Tyr397).2. Perform a kinase panel screen with CEP-37440 to identify other potential targets.3. Compare with the effects of other FAK/ALK inhibitors with different chemical structures. |
| No effect on cell proliferation, despite confirmation of FAK/ALK inhibition. | The cell line may not be dependent on FAK or ALK for proliferation, or there may be compensatory signaling pathways. | 1. Verify that FAK and ALK are expressed in your cell line.2. Investigate downstream signaling pathways of FAK and ALK to ensure they are active in your model.3. Consider using CEP-37440 in combination with other inhibitors to block potential escape pathways. |
| Changes in cell morphology or adhesion unrelated to known FAK/ALK functions. | This is a strong indicator of a potential off-target effect. | 1. Perform a dose-response curve to see if this phenotype appears at a different concentration than FAK/ALK inhibition.2. Use RNAi to knockdown FAK and ALK to see if the morphological change is replicated.3. Consider live-cell imaging to monitor the onset of the phenotype in relation to drug treatment. |
| Inconsistent results between different batches of the compound. | The purity or stability of the compound may vary. | 1. Purchase the compound from a reputable supplier and obtain a certificate of analysis.2. Store the compound as recommended, typically as a stock solution at -20°C or -80°C.[1] 3. Perform a quality control check, such as mass spectrometry, to confirm the identity and purity of the compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CEP-37440
| Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) | Reference |
| FAK | 2.3 nM | 80 nM | [8] |
| ALK | 3.5 nM | 22 nM | [1][8] |
Table 2: In Vitro Inhibitory Activity of Lestaurtinib (CEP-701)
| Target | IC50 | Reference |
| FLT3 | 2-3 nM | [5][6] |
| JAK2 | 0.9 nM | [6][9] |
| TrkA | 25 nM | [5][6] |
| Aurora Kinase A | 8.1 nM | [10] |
| Aurora Kinase B | 2.3 nM | [10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of CEP-37440 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 24, or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CEP-37440 for 72-96 hours.
-
Viability Assessment: Add a viability reagent such as resazurin (B115843) or a tetrazolium-based compound (e.g., MTS, WST-1) and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot a dose-response curve to determine the GI50 (concentration that inhibits growth by 50%).
Visualizations
Caption: On-target signaling pathways of CEP-37440.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
Inconsistent results with CEP-40125 treatment
Welcome to the technical support center for CEP-40125. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as RXDX-107, is a nanoparticle formulation of a dodecanol (B89629) alkyl ester of bendamustine.[1] Its primary mechanism of action is as a DNA cross-linking agent, which induces DNA damage and subsequently leads to apoptosis (programmed cell death).[1] The nanoparticle formulation is designed to improve the half-life and tissue biodistribution compared to bendamustine.
Q2: I am observing inconsistent anti-proliferative effects of this compound across different cancer cell lines. Why is this happening?
Variability in the efficacy of this compound across different cell lines is expected and can be attributed to several factors:
-
DNA Repair Capacity: Cell lines with more efficient DNA repair mechanisms may be more resistant to the DNA-damaging effects of this compound. Resistance to bendamustine, and therefore likely to this compound, can be associated with a reduced level of interstrand crosslink (ICL) formation.[2]
-
p53 Status: The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, often by inducing apoptosis. Cell lines with mutated or deficient p53 may exhibit a different sensitivity to this compound compared to p53 wild-type cells. Bendamustine can induce apoptosis through both p53-dependent and independent pathways.[3][4]
-
Cell Proliferation Rate: Faster-proliferating cells may be more susceptible to DNA-damaging agents as they have less time to repair DNA damage before entering mitosis.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can lead to increased efflux of the active compound from the cell, thereby reducing its intracellular concentration and efficacy.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can lead to inaccurate dosing and inconsistent results. Here are some troubleshooting steps:
-
Storage: Store the compound as recommended by the supplier, typically in a dry, dark, and cool environment to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
Working Solutions: When preparing working solutions in aqueous media (e.g., cell culture medium), ensure that the final concentration of the organic solvent used for the stock solution (e.g., DMSO) is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity.
Q4: I am not observing the expected induction of apoptosis after this compound treatment. What could be the issue?
Several factors can contribute to a lack of apoptotic induction:
-
Sub-optimal Concentration or Treatment Duration: The effective concentration of this compound and the required treatment time can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Unhealthy or confluent cells may not respond appropriately to stimuli.
-
Assay Timing: The timing of your apoptosis assay is critical. If the assay is performed too early, the apoptotic signal may not be detectable. If performed too late, cells may have already undergone secondary necrosis.
-
Choice of Apoptosis Assay: Different assays measure different stages of apoptosis (e.g., Annexin V for early apoptosis, caspase activity for execution phase). Ensure the assay you are using is appropriate for the expected mechanism and time point.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors during compound addition. | Use calibrated pipettes and ensure proper mixing after adding the compound. | |
| Low signal or no dose-response | Cell density is too low or too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Incorrect incubation time. | Perform a time-course experiment to determine the optimal endpoint. | |
| Compound instability or precipitation. | Prepare fresh dilutions for each experiment and visually inspect for precipitation. | |
| Unexpectedly high cell viability at high concentrations | Cell line is resistant to this compound. | Consider using a positive control compound known to induce cell death in your cell line to verify assay performance. |
| Compound has degraded. | Use a fresh vial of the compound and store it properly. |
Troubleshooting DNA Damage and Apoptosis Assays
1. Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
-
Workflow for Comet Assay
Caption: A streamlined workflow for performing a comet assay.
-
Troubleshooting Comet Assay
| Problem | Possible Cause | Suggested Solution |
| No comets in positive control | Inefficient cell lysis. | Ensure the lysis buffer is fresh and at the correct pH. Extend lysis time if necessary. |
| Insufficient DNA unwinding. | Check the pH of the unwinding buffer. Ensure sufficient unwinding time. | |
| Electrophoresis issues. | Verify the voltage and current of the power supply. Ensure the buffer level is correct. | |
| All cells show extensive comets (even negative controls) | Excessive DNA damage during sample preparation. | Handle cells gently to avoid mechanical shearing of DNA. Keep samples on ice. |
| High levels of endogenous DNA damage. | Ensure cells are healthy and not overly confluent before the experiment. | |
| Inconsistent comet tail lengths | Uneven electrophoresis. | Ensure slides are level in the electrophoresis tank and completely submerged in buffer. |
| Variation in agarose gel density. | Ensure the low-melting point agarose is fully melted and at the correct temperature before mixing with cells. |
2. γH2AX Staining for DNA Double-Strand Breaks
Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.
-
Logical Flow for Troubleshooting γH2AX Staining
Caption: A decision tree for troubleshooting weak γH2AX signal.
3. Western Blotting for DNA Damage Response (DDR) Proteins
Western blotting can be used to assess the activation of key proteins in the DNA damage response pathway.
-
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound-induced apoptosis.
-
Troubleshooting Western Blots for DDR Proteins
| Problem | Possible Cause | Suggested Solution |
| No or weak signal for target protein | Insufficient protein loading. | Quantify protein concentration accurately and load 20-40 µg of total protein per lane. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and optimize the dilution. Include a positive control lysate if available. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining, especially for high molecular weight proteins. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Inconsistent loading | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay). |
| Pipetting errors. | Be precise when loading samples. | |
| Solution: | Always use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. γH2AX Staining for Flow Cytometry
This protocol allows for the quantification of DNA double-strand breaks in a cell population.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) and store them at -20°C for at least 2 hours.
-
Permeabilization and Blocking: Wash the fixed cells with PBS and then permeabilize and block non-specific antibody binding using a buffer containing a detergent (e.g., Triton X-100) and a blocking agent (e.g., BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
DNA Staining: Resuspend the cells in a solution containing a DNA dye (e.g., propidium (B1200493) iodide with RNase A) for cell cycle analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX signal.
3. Western Blot for Cleaved PARP
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the intensity of the cleaved PARP band relative to a loading control.
References
Preventing CEP-40125 degradation in experiments
Welcome to the technical support center for CEP-40125. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. As this compound is a modified form of Bendamustine, much of the stability and handling information is based on the properties of Bendamustine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a DNA cross-linking agent and a modified form of Bendamustine. Its primary mechanism of action involves creating covalent bonds with DNA, leading to intra- and inter-strand crosslinks. This DNA damage disrupts DNA replication and transcription, which in turn activates DNA-damage stress responses and ultimately leads to apoptosis (programmed cell death).[1][2][3][4]
Q2: What are the main factors that can cause this compound degradation?
A2: The primary degradation pathway for the active component of this compound, Bendamustine, is hydrolysis.[5][6] This process is significantly influenced by pH, temperature, and the composition of the solution. Exposure to acidic or basic conditions can lead to rapid degradation.[2] Additionally, elevated temperatures can accelerate the degradation process. While it shows relative stability under UV light, protection from light is generally recommended for cytotoxic agents.
Q3: How should I store this compound?
A3: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the manufacturer. Generally, for Bendamustine hydrochloride, the lyophilized powder is stored at -20°C for long-term stability.
Q4: How long are reconstituted solutions of this compound stable?
A4: The stability of reconstituted solutions is limited. Bendamustine solutions reconstituted with sterile water for injection are stable for a short period at room temperature (approximately 2-3 hours) but have extended stability (up to 24 hours) when stored at 2-8°C. It is highly recommended to prepare solutions fresh before each experiment.
Q5: What solvents are compatible with this compound?
A5: Bendamustine hydrochloride is typically reconstituted in Sterile Water for Injection, USP. For further dilution, 0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP, are commonly used. It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide. Aqueous solutions are not recommended for storage for more than a day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound due to improper handling or storage. | - Ensure the lyophilized compound is stored at the recommended temperature (-20°C).- Prepare solutions fresh for each experiment.- If solutions must be prepared in advance, store them at 2-8°C and use them within 24 hours.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitate forms in the solution. | Poor solubility or use of an incompatible solvent. | - Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution.- Use recommended diluents such as 0.9% NaCl or specific cell culture media.- Perform dilutions stepwise to avoid shocking the compound out of solution. |
| Variability between experimental replicates. | Inconsistent concentration of the active compound due to degradation. | - Standardize the time between solution preparation and application to cells.- Ensure uniform temperature conditions for all samples during preparation and incubation.- Use a consistent source and lot of this compound if possible. |
| Unexpected cellular toxicity or off-target effects. | Formation of degradation products with different biological activities. | - Confirm the purity of the compound before use.- Prepare fresh solutions to minimize the presence of degradants.- Include appropriate vehicle controls in all experiments. |
Data on Bendamustine Stability
The following table summarizes the stability of Bendamustine solutions under various conditions, which can be used as a proxy for this compound.
| Condition | Solvent/Diluent | Concentration | Temperature | Stability |
| Reconstituted Solution | Sterile Water for Injection | 5 mg/mL | Room Temperature | ~3 hours |
| Reconstituted Solution | Sterile Water for Injection | 5 mg/mL | 2-8°C | Up to 24 hours |
| Diluted Solution | 0.9% Sodium Chloride | 0.2 - 0.6 mg/mL | Room Temperature | ~3 hours |
| Diluted Solution | 0.9% Sodium Chloride | 0.2 - 0.6 mg/mL | 2-8°C | Up to 24 hours |
| Diluted Solution | 2.5% Dextrose/0.45% NaCl | 0.2 - 0.6 mg/mL | Room Temperature | ~3 hours |
| Diluted Solution | 2.5% Dextrose/0.45% NaCl | 0.2 - 0.6 mg/mL | 2-8°C | Up to 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform a multi-step dilution to ensure accuracy. For example, first dilute the DMSO stock into a larger volume of media to create an intermediate dilution, then use this to prepare the final working concentrations.
-
-
Immediate Use:
-
Use the freshly prepared working solutions immediately to treat cells. Do not store diluted solutions in cell culture medium for extended periods.
-
Visualizations
Signaling Pathways and Workflows
Caption: Degradation pathway of this compound's active component.
Caption: Recommended experimental workflow for this compound.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medac.eu [medac.eu]
Technical Support Center: Troubleshooting In Vivo Delivery of CEP-37440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of CEP-37440, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
Q1: What is CEP-37440 and what is its primary mechanism of action?
A1: CEP-37440 is an orally bioavailable small molecule inhibitor that dually targets ALK and FAK.[1] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of both ALK and FAK, leading to the disruption of their downstream signaling pathways.[2] This inhibition ultimately hinders tumor cell proliferation, survival, migration, and angiogenesis in cancers where these kinases are overexpressed or dysregulated.[1][2]
Q2: What are the main challenges encountered in the in vivo delivery of CEP-37440?
A2: While CEP-37440 has demonstrated good oral bioavailability in preclinical models, researchers may still encounter challenges such as:
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Suboptimal therapeutic concentrations at the target site: This can be due to factors like improper formulation, incorrect dosing, or rapid metabolism.
-
Off-target effects: Although CEP-37440 is selective, high concentrations or prolonged exposure could lead to unintended biological consequences.
-
Vehicle-related toxicity: The vehicle used to dissolve and administer CEP-37440 might cause adverse reactions in animal models.
Q3: What are the known off-target effects of CEP-37440?
A3: Preclinical studies have shown CEP-37440 to be highly selective for ALK and FAK.[3] However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. These effects are not well-documented in publicly available literature and would need to be assessed on a case-by-case basis through appropriate toxicity studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability/Efficacy | Poor solubility of CEP-37440 in the chosen vehicle. | Optimize the formulation. CEP-37440 is orally active, suggesting good intrinsic absorption. For non-oral routes, consider using a vehicle such as DMSO, followed by dilution in a suitable buffer like PBS or saline immediately before administration. Conduct pilot studies with different vehicle compositions to assess solubility and stability. |
| Inadequate dosing regimen (dose or frequency). | Titrate the dose of CEP-37440. Preclinical studies have used a range of doses, from 3 mg/kg to 55 mg/kg, administered once or twice daily (q.d. or b.i.d.).[4] The optimal dose will depend on the animal model and the specific research question. | |
| Rapid metabolism of the compound. | While CEP-37440 has shown acceptable metabolic stability, this can vary between species.[5] If rapid metabolism is suspected, consider more frequent administration or the use of a different delivery route that bypasses first-pass metabolism (e.g., intravenous injection). | |
| High Variability in Experimental Results | Inconsistent formulation preparation. | Ensure a standardized and reproducible protocol for preparing the CEP-37440 formulation. Use fresh preparations for each experiment to avoid degradation. |
| Inaccurate animal dosing. | Calibrate all dosing equipment regularly. Ensure consistent administration technique (e.g., depth of oral gavage, injection speed). | |
| Biological variability within the animal cohort. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and health status. | |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | Vehicle-related toxicity. | Run a vehicle-only control group to assess the toxicity of the delivery vehicle itself.[6] If the vehicle is causing adverse effects, explore alternative, less toxic formulations. |
| On-target or off-target toxicity of CEP-37440. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for clinical signs of toxicity.[7] | |
| Stress from the administration procedure. | Refine the handling and administration techniques to minimize stress to the animals. |
Quantitative Data Summary
Table 1: In Vitro Potency of CEP-37440
| Target | IC₅₀ (nM) |
| FAK | 2.3 |
| ALK | 3.5 |
Data sourced from MedchemExpress.[4]
Table 2: Preclinical Pharmacokinetic Parameters of CEP-37440
| Species | Route | Dose (mg/kg) | Bioavailability (%) | t₁/₂ (h) |
| Mouse (CD-1) | p.o. | 10 | 47 | >2 |
| Rat (Sprague-Dawley) | p.o. | 10 | 25-35 | >4 |
| Monkey (Cynomolgus) | p.o. | 5 | 60-70 | >6 |
Data summarized from Ott et al., 2016.[5]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of a human cancer cell line expressing ALK or FAK (e.g., Sup-M2 for ALK, FC-IBC02 for FAK).[4][8]
-
CEP-37440 Formulation: Prepare CEP-37440 in a suitable vehicle. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) in water can be used.
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Dosing Regimen: Based on tolerability and efficacy studies, administer CEP-37440 orally (p.o.) at a dose range of 3-55 mg/kg, once or twice daily (q.d. or b.i.d.).[4]
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Treatment and Monitoring:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Perform downstream analyses such as immunohistochemistry for p-ALK and p-FAK to confirm target engagement.
-
Protocol 2: Pharmacokinetic Study in Rodents
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Animal Model: Use healthy adult mice or rats.
-
CEP-37440 Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of CEP-37440 (e.g., 1-5 mg/kg) via the tail vein. The compound should be dissolved in a vehicle suitable for IV injection (e.g., DMSO diluted with saline).
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Oral (PO) Group: Administer a single oral gavage dose of CEP-37440 (e.g., 10 mg/kg) formulated as a suspension.
-
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Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Analyze the concentration of CEP-37440 in plasma using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t₁/₂), and oral bioavailability.
Visualizations
Caption: CEP-37440 inhibits ALK and FAK signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo zebrafish assays for analyzing drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring CEP-40125-Induced DNA Cross-links
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively measuring DNA cross-links induced by CEP-40125. This compound (also known as RXDX-107) is a modified form of Bendamustine, a potent DNA alkylating agent that induces both intra- and inter-strand DNA cross-links, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate accurate and efficient experimental outcomes.
Frequently Asked Questions (FAQs)
General Questions about this compound and DNA Cross-links
-
What is this compound and how does it induce DNA cross-links? this compound is a derivative of Bendamustine, a bifunctional alkylating agent.[1][2] Its mechanism of action involves the formation of covalent bonds with the DNA of cancer cells, creating inter-strand and intra-strand cross-links. These cross-links prevent the separation of DNA strands, which is essential for DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2]
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What is the significance of measuring this compound-induced DNA cross-links? Measuring the extent of DNA cross-linking provides a direct assessment of the compound's target engagement and pharmacodynamic effect. This data is crucial for determining optimal dosing, understanding mechanisms of resistance, and evaluating the efficacy of this compound in preclinical and clinical studies.
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What are the different types of DNA cross-links induced by agents like this compound? Alkylating agents like Bendamustine, and by extension this compound, can induce:
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Inter-strand cross-links (ICLs): Covalent bonds between opposite strands of the DNA double helix. These are considered the most cytotoxic lesions.
-
Intra-strand cross-links: Covalent bonds between two bases on the same DNA strand.
-
DNA-protein cross-links: Covalent bonds between DNA and proteins.
-
Experimental Assay-Specific Questions
-
Which assays are most suitable for measuring this compound-induced DNA cross-links? Three primary assays are recommended:
-
Modified Alkaline Comet Assay: Specifically designed to detect inter-strand cross-links.
-
γ-H2AX Immunofluorescence Assay: Measures the formation of phosphorylated H2AX (γ-H2AX) foci, which are markers of DNA double-strand breaks that occur as a consequence of the cell's attempt to repair DNA cross-links.
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Chromosomal Aberration Test: Evaluates the clastogenic (chromosome-breaking) potential of a compound by assessing structural damage to chromosomes.
-
-
How do I choose the right assay for my experiment? The choice of assay depends on the specific research question:
-
To directly quantify inter-strand cross-links, the modified alkaline comet assay is the most appropriate.
-
To assess the cellular response to DNA damage and the activation of DNA repair pathways, the γ-H2AX assay is ideal.
-
To determine the overall genotoxic effect and potential for long-term genetic damage, the chromosomal aberration test is the standard.
-
Experimental Protocols and Troubleshooting Guides
Below are detailed protocols for the three recommended assays, along with troubleshooting guides in a question-and-answer format to address common experimental challenges.
Modified Alkaline Comet Assay for Inter-strand Cross-links
The modified alkaline comet assay is a sensitive method for detecting DNA inter-strand cross-links (ICLs) in individual cells. The principle relies on the fact that ICLs reduce the extent of DNA migration in an electric field after the DNA has been damaged with a known amount of single-strand breaks (typically by irradiation).
Experimental Workflow
Detailed Protocol
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
-
Induction of Single-Strand Breaks:
-
After treatment, place cell suspensions on ice to halt repair processes.
-
Expose the cells to a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) to induce a consistent level of single-strand breaks.
-
-
Slide Preparation and Cell Embedding:
-
Mix the cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
-
Alkaline Unwinding:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
-
Electrophoresis:
-
Apply an electric field to the slides. DNA fragments will migrate towards the anode, forming the "comet tail." The presence of ICLs will retard this migration.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the tail moment (a measure of DNA damage). The reduction in tail moment in this compound-treated cells compared to irradiated controls is proportional to the frequency of ICLs.
-
Troubleshooting Guide: Modified Alkaline Comet Assay
| Problem | Possible Cause | Solution |
| No comets visible, even in the positive control. | Inefficient lysis or electrophoresis failure. | Ensure the lysis buffer is fresh and at the correct pH. Check the power supply and buffer levels for electrophoresis. |
| High background DNA damage in control cells. | Cells are stressed or dying; exposure to genotoxic agents in the culture medium. | Use healthy, actively dividing cells. Ensure all reagents and water are of high purity. |
| Agarose gel slides off the slide. | Improper slide coating or handling. | Ensure slides are properly pre-coated. Handle slides gently throughout the procedure. |
| Inconsistent comet tails within the same treatment group. | Uneven electrophoresis or cell viability issues. | Ensure the electrophoresis tank provides a uniform electric field. Check cell viability before starting the assay. |
γ-H2AX Immunofluorescence Assay
The γ-H2AX assay is a highly sensitive method to detect DNA double-strand breaks (DSBs). When DSBs form, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX, which accumulates at the site of damage and can be visualized as discrete nuclear foci using immunofluorescence.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations and for different time points.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes.[3]
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.[4]
-
Wash the cells several times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.[3]
-
-
Counterstaining and Mounting:
-
Wash the cells again with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Troubleshooting Guide: γ-H2AX Assay
| Problem | Possible Cause | Solution |
| High background fluorescence. | Inadequate blocking or insufficient washing. | Increase the blocking time and use a higher concentration of BSA. Increase the number and duration of wash steps. |
| Weak or no γ-H2AX signal. | Inefficient permeabilization; primary antibody concentration too low. | Optimize the Triton X-100 concentration and incubation time. Perform a titration of the primary antibody to find the optimal concentration. |
| Foci are difficult to distinguish. | Poor image quality; cells are confluent. | Optimize microscope settings for resolution and signal-to-noise. Ensure cells are not overly confluent to allow for clear imaging of individual nuclei. |
| High number of foci in control cells. | Cells are stressed or undergoing apoptosis; contamination. | Use healthy, low-passage cells. Ensure sterile technique to prevent contamination.[5] |
Chromosomal Aberration Test
The in vitro chromosomal aberration test is a genotoxicity assay that detects structural chromosomal damage in cultured mammalian cells.[1] This assay is a standard method for assessing the clastogenic potential of a test compound.
Logical Relationship of the Chromosomal Aberration Test
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) to a sufficient density.[1]
-
Treat the cells with at least three concentrations of this compound, along with negative and positive controls. The treatment is typically for a short duration (3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (1.5-2 cell cycles) without S9.[1][6]
-
-
Metaphase Arrest:
-
At a predetermined time after treatment, add a metaphase-arresting agent (e.g., Colcemid or colchicine) to the cultures to accumulate cells in metaphase.[6]
-
-
Harvesting and Slide Preparation:
-
Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a methanol/acetic acid fixative.
-
Drop the fixed cells onto clean microscope slides and allow them to air dry.
-
-
Staining and Analysis:
-
Stain the chromosome preparations with a suitable stain (e.g., Giemsa).
-
Analyze at least 200 well-spread metaphases per concentration and control under a microscope.[7]
-
Score for different types of structural chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
-
-
Data Interpretation:
-
A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result for clastogenicity.[7]
-
Troubleshooting Guide: Chromosomal Aberration Test
| Problem | Possible Cause | Solution |
| Low mitotic index. | High cytotoxicity of the test compound; suboptimal culture conditions. | Adjust the concentration range of this compound to less cytotoxic levels. Ensure optimal cell culture conditions (media, temperature, CO2). |
| Poor chromosome spreading. | Suboptimal hypotonic treatment or fixation. | Optimize the duration of the hypotonic treatment and ensure the fixative is fresh. |
| High frequency of aberrations in negative controls. | Contamination of cultures; inherent genomic instability of the cell line. | Use a different batch of serum or media. If using a cell line, check its karyotypic stability. |
| Difficulty in scoring aberrations. | Poor slide quality; inexperienced scorer. | Optimize slide preparation for clear, well-spread metaphases. Ensure scoring is performed by a trained individual according to established criteria. |
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Example Data Summary for Modified Alkaline Comet Assay
| Treatment Group | Concentration | Mean Tail Moment (± SD) | % Reduction in Tail Moment (vs. Irradiated Control) |
| Untreated Control | 0 µM | 5.2 ± 1.1 | N/A |
| Irradiated Control | 0 µM | 25.8 ± 3.4 | 0% |
| This compound | 1 µM | 18.3 ± 2.9 | 29.1% |
| This compound | 10 µM | 12.1 ± 2.2 | 53.1% |
| This compound | 100 µM | 8.5 ± 1.8 | 67.1% |
Table 2: Example Data Summary for γ-H2AX Immunofluorescence Assay
| Treatment Group | Concentration | Mean γ-H2AX Foci per Nucleus (± SD) | Fold Increase (vs. Untreated Control) |
| Untreated Control | 0 µM | 0.8 ± 0.3 | 1.0 |
| This compound | 1 µM | 5.4 ± 1.5 | 6.8 |
| This compound | 10 µM | 15.2 ± 3.1 | 19.0 |
| This compound | 100 µM | 28.9 ± 5.6 | 36.1 |
Table 3: Example Data Summary for Chromosomal Aberration Test
| Treatment Group | Concentration | % of Cells with Aberrations (Excluding Gaps) |
| Negative Control | 0 µM | 1.5% |
| Positive Control | Varies | 25.0% |
| This compound | 1 µM | 3.0% |
| This compound | 10 µM | 8.5% |
| This compound | 100 µM | 15.0% |
| * Statistically significant increase (p < 0.05) |
Signaling Pathway
This compound, as a DNA cross-linking agent, activates the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified overview of this pathway.
References
- 1. criver.com [criver.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problem with Gamma H2AX foci staining - General Lab Techniques [protocol-online.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. fda.gov [fda.gov]
Technical Support Center: Cell Line Resistance to CEP-40125 and Related Kinase Inhibitors
Disclaimer: Initial research indicates a potential ambiguity in the compound name "CEP-40125". Publicly available information identifies This compound (also known as RXDX-107) as a nanoparticle formulation of a bendamustine (B91647) derivative, which is a DNA alkylating agent.[1][2] Resistance to such agents typically involves general mechanisms like enhanced DNA repair, drug efflux, or alterations in apoptotic pathways.
However, the level of detail requested in this guide—concerning specific signaling pathways, mutations, and experimental protocols—strongly aligns with research into resistance against kinase inhibitors. A similarly named compound, CEP-37440 , is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).[3][4][5] There is extensive literature on resistance mechanisms to ALK and FAK inhibitors.
Therefore, this technical support center will focus on resistance related to ALK and FAK inhibition, using CEP-37440 as a relevant example , as this is likely to be of greatest value to researchers investigating targeted therapy resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an ALK/FAK inhibitor like CEP-37440?
A1: CEP-37440 is a dual ATP-competitive inhibitor that targets both ALK and FAK.[3][6]
-
ALK Inhibition: In cancers like non-small cell lung cancer (NSCLC), a chromosomal rearrangement can create a fusion gene (e.g., EML4-ALK) that results in a constitutively active ALK fusion protein. This drives uncontrolled cell proliferation and survival. ALK inhibitors bind to the kinase domain of the ALK protein, blocking its signaling and causing tumor cells to die.[7]
-
FAK Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is often overexpressed in various cancers.[8] FAK inhibitors block the autophosphorylation of FAK at Tyrosine 397 (Y397), thereby inhibiting downstream signaling pathways like PI3K/AKT and MAPK/ERK.[5]
Q2: What are the main categories of resistance to ALK inhibitors?
A2: Resistance mechanisms to ALK inhibitors are broadly classified into two groups:[9][10]
-
ALK-Dependent Resistance (On-Target): The cancer cells remain reliant on ALK signaling, but the ALK protein itself is altered. This includes secondary mutations in the ALK kinase domain that prevent the inhibitor from binding effectively, or amplification of the ALK fusion gene, leading to overexpression of the target protein.[7][9]
-
ALK-Independent Resistance (Off-Target): The cancer cells develop alternative ways to survive and proliferate that bypass the need for ALK signaling. This often involves the activation of other signaling pathways, such as the EGFR, MET, or IGF-1R pathways, which can take over to drive cell growth.[11][12]
Q3: What are the known mechanisms of resistance to FAK inhibitors?
A3: Resistance to FAK inhibitors is primarily driven by the activation of bypass signaling pathways.[8][13]
-
Receptor Tyrosine Kinase (RTK) Activation: Oncogenic RTKs like HER2 or EGFR can directly phosphorylate FAK at Y397.[13][14] This "rescues" FAK activity even when its own kinase function is inhibited, representing a common mechanism of intrinsic and acquired resistance.[13]
-
STAT3 Signaling: In some contexts, such as pancreatic cancer, prolonged FAK inhibition can lead to the depletion of stromal cells, which in turn causes the hyperactivation of the JAK/STAT3 pathway, providing a compensatory survival signal.[15]
-
FAK Scaffolding Function: FAK has both kinase and non-kinase scaffolding functions. Even when the kinase activity is blocked, the FAK protein can still act as a scaffold to assemble signaling complexes, potentially contributing to resistance.[8]
Q4: What is the difference between intrinsic and acquired resistance?
A4: Intrinsic (or primary) resistance is when cancer cells are unresponsive to an inhibitor from the start of treatment.[8][16] Acquired (or secondary) resistance develops after an initial period of successful treatment, where the cancer cells evolve and adapt to overcome the drug's effects.[7][16]
Troubleshooting Guides
Problem 1: My ALK-positive cell line shows a steadily increasing IC50 value to the ALK inhibitor.
-
Possible Cause: You are likely observing the development of acquired resistance. The surviving cells have developed mechanisms to evade the inhibitor's effects.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay to quantify the fold-change in IC50 compared to the parental cell line. A significant increase confirms resistance.
-
Sequence the ALK Kinase Domain: Extract DNA or RNA from the resistant cells and perform Sanger or Next-Generation Sequencing (NGS) to check for secondary mutations in the ALK kinase domain.[17] This is a common on-target resistance mechanism.
-
Analyze Bypass Pathways: Use a phospho-RTK array or western blotting to screen for the activation of alternative signaling pathways (e.g., p-EGFR, p-MET, p-IGF1R) in the resistant cells compared to the parental line.[11]
-
Check for ALK Amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in the resistant cells.[12]
-
Problem 2: The FAK inhibitor is no longer reducing levels of phosphorylated FAK (p-Y397) in my cell line.
-
Possible Cause: This suggests a resistance mechanism where FAK is being phosphorylated by an alternative kinase, bypassing the need for its own autophosphorylation activity.
-
Troubleshooting Steps:
-
Screen for RTK Activation: The most likely cause is the activation of an oncogenic RTK (like HER2 or EGFR) that is now directly phosphorylating FAK.[13] Perform a phospho-RTK array or western blot for common RTKs to identify upregulated activity.
-
Test Combination Therapy: If a specific RTK is identified (e.g., HER2), treat the resistant cells with a combination of the FAK inhibitor and an inhibitor targeting that RTK (e.g., Lapatinib for HER2). A synergistic effect would confirm this bypass mechanism.
-
Assess Downstream Pathways: Check the phosphorylation status of downstream effectors like AKT and ERK. If they remain active despite FAK inhibition, it confirms that survival signaling is being maintained.[8]
-
Problem 3: My cells are resistant, but I can't find any ALK mutations or bypass pathway activation.
-
Possible Cause: Resistance can be mediated by other mechanisms.
-
Troubleshooting Steps:
-
Investigate Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can pump the inhibitor out of the cell, reducing its effective concentration.[9] Use qPCR or western blotting to check for increased expression of genes like ABCB1.
-
Consider Histological Transformation: In some cases, cancer cells can undergo a phenotypic switch, for example, an epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer, which can confer broad drug resistance.[18] Assess cell morphology and EMT markers (e.g., Vimentin, E-cadherin).[18]
-
Data Presentation
Table 1: In Vitro Activity of ALK Inhibitors Against Common Resistance Mutations
| ALK Mutation | Crizotinib (1st Gen) | Alectinib/Ceritinib (2nd Gen) | Lorlatinib (3rd Gen) | CEP-37440 (Dual ALK/FAK) |
| L1196M | Resistant | Sensitive | Sensitive | Effective[9] |
| G1269A | Resistant | Sensitive | Sensitive | Effective[9] |
| C1156Y | Resistant | Sensitive | Sensitive | - |
| G1202R | Resistant | Resistant | Sensitive | - |
| F1174L | Variable | Variable | Sensitive | Effective[6] |
Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
This protocol describes a standard method for generating inhibitor-resistant cell lines through continuous, escalating dose exposure.[19][20]
-
Determine Initial IC50: Culture the parental ALK-positive or FAK-overexpressing cancer cells (e.g., H3122, H2228 for ALK) and determine the baseline IC50 of the inhibitor using a cell viability assay.[19]
-
Initial Exposure: Continuously culture the parental cells in medium containing the inhibitor at its IC50 concentration.
-
Monitor and Repopulate: Initially, significant cell death will occur. Maintain the culture, replacing the drug-containing medium every 3-4 days, and allow the small population of surviving cells to grow back to ~80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the inhibitor concentration (e.g., by 1.5-2 fold increments).
-
Stabilize Population: Allow the cells to adapt and resume a stable growth rate at the new concentration before escalating the dose again.
-
Establish Resistant Line: Repeat the dose escalation process over several months. A cell line is considered resistant when it can proliferate at a concentration at least 6-10 times the initial IC50.
-
Characterization: Once established, characterize the resistant cell line by confirming its IC50, sequencing for mutations, and analyzing signaling pathways as described in the troubleshooting guides.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the assessment of protein phosphorylation and expression levels.[20]
-
Cell Treatment and Lysis: Seed parental and resistant cells in 6-well plates. Grow to 70-80% confluency. Treat with the desired concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 4-6 hours).
-
Harvest Cells: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-p-ALK, anti-p-FAK, anti-p-ERK, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 11. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 15. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Improving the therapeutic window of CEP-40125
Welcome to the technical support center for CEP-40125. This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as RXDX-107, is a next-generation chemotherapeutic agent. It is a modified formulation of bendamustine (B91647), a well-characterized DNA cross-linking agent that induces cellular apoptosis.[1] Specifically, this compound is an alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles.[2][3][4] This formulation is designed to enhance the drug's therapeutic window by increasing its half-life and improving its biodistribution to tumor tissues, leveraging the natural affinity of albumin for cancer cells.[2][3][4]
Q2: How does the albumin-based nanoparticle formulation of this compound aim to improve the therapeutic window?
The encapsulation of the bendamustine ester within human serum albumin nanoparticles is a key strategy to widen the therapeutic window. This approach is intended to:
-
Increase Half-Life: The nanoparticle formulation is designed to protect the active compound from rapid degradation and clearance in the bloodstream, thereby extending its circulation time.[2][4]
-
Enhance Tumor Targeting: Cancer cells often exhibit an increased uptake of albumin.[2][5][6] By binding to albumin, this compound is preferentially delivered to the tumor site, which can lead to higher intratumoral drug concentrations and potentially lower exposure of healthy tissues.[2][6][7][8]
-
Improve Solubility: The formulation overcomes potential solubility issues of the bendamustine ester, allowing for effective intravenous administration.[9]
This targeted delivery and altered pharmacokinetic profile are expected to result in improved efficacy and a more favorable safety profile compared to conventional bendamustine.
Q3: What are the known or anticipated off-target effects and toxicities of this compound?
As of the latest available information, specific clinical data on the off-target effects and toxicity profile of this compound are limited. However, since this compound is a formulation of bendamustine, it is anticipated to share a similar toxicity profile, although potentially with reduced severity due to the targeted delivery. The known side effects of bendamustine can be categorized as hematological and non-hematological.
Troubleshooting Guide
Problem 1: Inconsistent anti-tumor activity in preclinical in vivo models.
-
Possible Cause 1: Model Selection. The expression of albumin-binding proteins, such as SPARC (Secreted Protein Acidic and Rich in Cysteine) and gp60, on tumor cells can influence the uptake of albumin-bound drugs.[6][8] Cell line-based or patient-derived xenograft models with low expression of these proteins may show reduced responsiveness to this compound.
-
Troubleshooting Tip: Before initiating in vivo studies, perform an in vitro assessment of albumin uptake in your selected cancer cell lines. Consider profiling the expression of SPARC and gp60 in your tumor models to better predict and understand the response to this compound.
-
Possible Cause 2: Dosing Schedule and Formulation Stability. The pharmacokinetic profile of this compound, with its expected longer half-life, may require an optimized dosing schedule compared to conventional bendamustine. Improper handling or storage of the reconstituted nanoparticle formulation could lead to instability and reduced efficacy.
-
Troubleshooting Tip: Refer to the manufacturer's guidelines for proper reconstitution, handling, and storage of this compound. In your experimental design, consider evaluating different dosing regimens (e.g., less frequent administration) to align with the anticipated pharmacokinetic properties of the nanoparticle formulation.
Problem 2: Higher than expected toxicity observed in animal models.
-
Possible Cause 1: Species-Specific Differences in Albumin Binding. The interaction between human serum albumin (used in the formulation) and albumin receptors in the host animal model might differ, leading to altered biodistribution and unexpected toxicities.
-
Troubleshooting Tip: When possible, use animal models that have been validated for studies with human albumin-based therapeutics. Carefully monitor for and document all adverse events. Consider conducting preliminary dose-ranging studies in your specific animal model to establish a maximum tolerated dose (MTD).
-
Possible Cause 2: Overlooked Hematological Toxicity. As a bendamustine-based therapeutic, this compound is expected to cause myelosuppression.
-
Troubleshooting Tip: Implement regular monitoring of complete blood counts (CBCs) in your animal studies to assess for neutropenia, thrombocytopenia, and anemia.[10][11] Adjust dosing or provide supportive care as needed based on these hematological parameters.
Data Presentation
Table 1: Common Adverse Events Associated with Bendamustine (Parent Compound of this compound)
| Toxicity Category | Specific Adverse Event | Frequency | Severity (Commonly Reported Grades) |
| Hematological | Neutropenia | Very Common | Grade 3-4 |
| Thrombocytopenia | Very Common | Grade 3-4 | |
| Anemia | Very Common | Grade 1-3 | |
| Leukopenia | Very Common | Grade 3-4 | |
| Lymphocytopenia | Very Common | Grade 3-4 | |
| Non-Hematological | Nausea and Vomiting | Common | Grade 1-2 |
| Fatigue | Common | Grade 1-2 | |
| Fever | Common | Grade 1-2 | |
| Diarrhea | Common | Grade 1-2 | |
| Constipation | Common | Grade 1-2 | |
| Anorexia (Loss of Appetite) | Common | Grade 1-2 | |
| Cough | Common | Grade 1-2 | |
| Headache | Common | Grade 1-2 | |
| Rash | Common | Grade 1-2 | |
| Infections | Increased risk of infections | Common | Varies |
| Other Serious | Infusion reactions | Uncommon | Grade 2-3 |
| Tumor Lysis Syndrome | Rare | Grade 3-4 | |
| Second Cancers (e.g., blood cancers) | Rare | N/A |
Data is generalized from multiple sources on bendamustine and may not be fully representative of this compound's specific profile.[10][11][12][13][14]
Experimental Protocols
Protocol 1: General Workflow for a Phase 1/1b Dose-Escalation Study of this compound
A Phase 1/1b clinical trial was initiated for this compound (RXDX-107) in adult patients with locally advanced or metastatic solid tumors.[2][3][15] The primary objectives of such a study are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), as well as to evaluate the safety, tolerability, and pharmacokinetics of the drug.
Study Design:
-
Patient Population: Adult patients with histologically confirmed locally advanced or metastatic solid tumors who have progressed on standard therapies.
-
Study Type: Open-label, multicenter, dose-escalation study.
-
Dose Escalation Phase (Phase 1):
-
Enroll sequential cohorts of patients.
-
Administer escalating doses of this compound.
-
Monitor for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
The MTD is defined as the highest dose level at which less than a specified percentage (e.g., 33%) of patients experience a DLT.
-
-
Cohort Expansion Phase (Phase 1b):
-
Enroll additional patients at the MTD or a lower, more tolerable dose (the RP2D).
-
Further evaluate the safety, tolerability, and preliminary anti-tumor activity in specific tumor types.
-
-
Endpoints:
-
Primary: MTD, RP2D, incidence and severity of adverse events.
-
Secondary: Pharmacokinetic parameters (Cmax, AUC, half-life), objective response rate (ORR), duration of response (DOR), progression-free survival (PFS).
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Logical workflow for a Phase 1/1b clinical trial of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ignyta Announces FDA Clearance Of IND For RXDX-107 - BioSpace [biospace.com]
- 3. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Albumin-based cancer therapeutics for intraperitoneal drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Albumin as a Carrier for Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Albumin-Bound Paclitaxel: Worthy of Further Study in Sarcomas [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Albumin-bound formulation of paclitaxel (Abraxane® ABI-007) in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Toxicity of Bendamustine Therapy - The Oncology Pharmacist [theoncologypharmacist.com]
- 12. iwmf.com [iwmf.com]
- 13. Bendamustine | Macmillan Cancer Support [macmillan.org.uk]
- 14. Efficacy and Safety of Bendamustine-Rituximab as Frontline Therapy for Indolent Non-Hodgkin Lymphoma: A Real-World, Single-Center, Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sec.gov [sec.gov]
Validation & Comparative
A Comparative Guide: CEP-40125 and Bendamustine in the Treatment of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical candidate CEP-40125 (also known as RXDX-107) and the established chemotherapeutic agent bendamustine (B91647), focusing on their efficacy and mechanisms of action in the context of solid tumors. While bendamustine has been evaluated in various solid tumor types, this compound, a novel formulation of bendamustine, has not progressed to extensive clinical evaluation. This guide therefore contrasts the preclinical promise of this compound with the clinical data available for bendamustine.
Introduction and Mechanisms of Action
Bendamustine is a bifunctional mechlorethamine (B1211372) derivative, possessing both alkylating and purine (B94841) analog properties. Its unique structure, which includes a benzimidazole (B57391) ring, distinguishes it from other alkylating agents. The primary mechanism of action involves the creation of covalent bonds with electron-rich nucleophilic moieties in DNA, leading to intra-strand and inter-strand cross-links. This DNA damage triggers cell cycle arrest and apoptosis. Bendamustine is known to activate DNA damage stress responses and inhibit mitotic checkpoints, leading to a form of cell death known as mitotic catastrophe, which can occur even in apoptosis-resistant cells.
This compound (RXDX-107) is a next-generation, nanoparticle formulation of a dodecanol (B89629) alkyl ester of bendamustine encapsulated in human serum albumin (HSA).[1] This formulation was designed to enhance the therapeutic index of bendamustine by increasing its half-life and improving its biodistribution to tumor tissues.[1] Preclinical studies suggest that this compound retains the DNA-damaging properties of bendamustine but may exhibit enhanced pharmacodynamic effects, such as a stronger induction of DNA damage markers.[2]
Signaling Pathway of Bendamustine-Induced Cell Death
The following diagram illustrates the key pathways activated by bendamustine leading to tumor cell death.
Efficacy Data: Preclinical vs. Clinical
A direct clinical comparison between this compound and bendamustine in solid tumors is not possible due to the lack of available clinical trial data for this compound. Preclinical studies, however, positioned this compound as a potentially more potent agent.
Preclinical Efficacy of this compound (RXDX-107)
Preclinical investigations of RXDX-107 demonstrated promising anti-tumor activity across a variety of solid tumor models. In vitro studies showed dose-dependent cytotoxicity against multiple solid tumor cell lines, and in vivo studies using patient-derived xenograft models of breast, lung, and ovarian cancer showed significant tumor growth inhibition, including instances of tumor regression.[2]
Clinical Efficacy of Bendamustine in Solid Tumors
The following tables summarize the clinical efficacy of bendamustine as a single agent or in combination therapy in various solid tumors, based on data from Phase II clinical trials.
Table 1: Efficacy of Bendamustine in Metastatic Breast Cancer (MBC)
| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| N/A | Bendamustine (120 mg/m² on days 1 and 2 every 3 weeks) | Pretreated MBC | 19% | 4.2 months (Time to Progression) |
| N/A | Bendamustine (150 mg/m² on days 1 and 2 every 4 weeks) | Pretreated MBC | 27% | 2 months (Time to Progression) |
| RiTa II Trial | Bendamustine (70 mg/m²) + Paclitaxel (B517696) (90 mg/m²) weekly | First- or later-line MBC | 42.3% | 7.3 months |
Table 2: Efficacy of Bendamustine in Relapsed Small Cell Lung Cancer (SCLC)
| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |
| Lammers et al. | Bendamustine (120 mg/m² on days 1 and 2 every 3 weeks) | Relapsed SCLC (chemosensitive and chemoresistant) | 26% | 4.0 months | 4.8 months |
| Schmittel et al. | Bendamustine (160 mg/m² on day 1 every 3 weeks) | Relapsed SCLC (sensitive) | 29% | 4.0 months | 7.0 months |
Table 3: Efficacy of Bendamustine in Other Solid Tumors
| Tumor Type | Trial Identifier/Reference | Treatment Regimen | Patient Population | Efficacy Outcome |
| Soft Tissue Sarcoma | AIO-001 (NCT00204620) | Bendamustine (100 mg/m² on days 1 and 2 every 4 weeks) | Refractory STS | ORR: 3%, 6-month PFS rate: 23.5%[3] |
| Ovarian Cancer | NCT00867503 | Bendamustine (90-120 mg/m² on days 1 and 2 every 4 weeks) | Platinum and taxane (B156437) refractory | No objective responses, 2 patients with stable disease.[4][5] |
Experimental Protocols
This compound (RXDX-107) Phase 1/1b Clinical Trial
A Phase 1/1b multicenter, open-label, dose-escalation clinical trial of RXDX-107 was initiated in September 2015.[1][6] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), as well as to assess the tolerability, pharmacokinetics, and preliminary clinical activity in adult patients with locally advanced or metastatic solid tumors.[1][6] The status and results of this trial are not publicly available.
Bendamustine Clinical Trials in Solid Tumors
The methodologies for the bendamustine clinical trials cited in the efficacy tables are summarized below.
General Bendamustine Trial Workflow
-
Metastatic Breast Cancer (RiTa II Trial):
-
Inclusion Criteria: Patients with metastatic breast cancer, either as first-line or subsequent lines of therapy.
-
Treatment: Bendamustine 70 mg/m² and paclitaxel 90 mg/m² administered weekly for three weeks, followed by a one-week rest period.
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), overall response rate (ORR), and safety.
-
-
Relapsed Small Cell Lung Cancer (Lammers et al.):
-
Inclusion Criteria: Patients with relapsed SCLC, including both chemosensitive and chemoresistant disease, who had received up to two prior lines of chemotherapy.
-
Treatment: Bendamustine 120 mg/m² administered intravenously on days 1 and 2 of a 21-day cycle for up to six cycles.
-
Endpoints: The primary endpoint was time to progression (TTP). Secondary endpoints included toxicity, response rate (RR), and overall survival (OS).
-
-
Soft Tissue Sarcoma (AIO-001):
-
Inclusion Criteria: Patients with advanced soft tissue sarcoma who had progressed after prior chemotherapy with anthracyclines and ifosfamide.[3]
-
Treatment: Bendamustine 100 mg/m² administered as an intravenous infusion on days 1 and 2, repeated every 28 days.[3]
-
Endpoints: The primary endpoint was efficacy, assessed by response rate and progression-free survival.[3]
-
-
Ovarian Cancer (NCT00867503):
-
Inclusion Criteria: Women with platinum and taxane refractory epithelial ovarian cancer.[4][5]
-
Treatment: Bendamustine HCL 90 mg/m² administered intravenously on days 1 and 2 every 28 days, with dose escalation to 120 mg/m² in the absence of significant hematologic toxicity.[7]
-
Endpoints: The primary endpoints were safety and efficacy, including objective tumor response.[4][5]
-
Conclusion
Bendamustine has demonstrated modest activity as a single agent in certain heavily pretreated solid tumors, such as metastatic breast cancer and relapsed small cell lung cancer. Its efficacy appears to be more pronounced when used in combination with other cytotoxic agents. However, in some settings, like refractory ovarian cancer, it has shown limited benefit.[4][5]
This compound was developed with a strong preclinical rationale, suggesting potential for improved efficacy and tolerability over conventional bendamustine in solid tumors. The nanoparticle formulation aimed to overcome some of the pharmacokinetic limitations of bendamustine. However, the lack of publicly available clinical data for this compound prevents a definitive comparison of its clinical utility against its parent compound. The discontinuation of its clinical development, if that is the case, may suggest that the preclinical promise did not translate into meaningful clinical benefit or that other challenges were encountered.
For researchers and drug development professionals, the story of this compound and bendamustine highlights both the potential of drug reformulation to enhance efficacy and the significant challenges of translating preclinical findings into clinical success. Future research in this area may focus on identifying predictive biomarkers for bendamustine response in solid tumors or exploring novel combination strategies to enhance its therapeutic effect.
References
- 1. biospace.com [biospace.com]
- 2. [Clinical experience of bendamustine for adult Langerhans cell sarcoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bendamustine hydrochloride in patients with refractory soft tissue sarcoma: a noncomparative multicenter phase 2 study of the German sarcoma group (AIO-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of bendamustine HCL in a phase 2 study in women with resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of bendamustine HCL in a Phase 2 study in women with resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sec.gov [sec.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
CEP-40125: A Comparative Guide to its Enhanced Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodistribution of CEP-40125 (also known as RXDX-107) and its parent compound, Bendamustine (B91647). This compound is a novel formulation of Bendamustine, an established alkylating agent, designed to improve its therapeutic index by enhancing its delivery to tumor tissues while minimizing systemic exposure.
Enhanced Tumor Accumulation with this compound
This compound is a dodecanol (B89629) alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles.[1] This formulation strategy is designed to leverage the natural biological pathways of albumin to achieve improved pharmacokinetic properties and enhanced biodistribution to tumor sites.[1] Preclinical studies have demonstrated that this nanoparticle formulation results in high intratumoral accumulation of the active drug, leading to more extensive DNA damage compared to conventional Bendamustine.
While specific quantitative data from head-to-head preclinical biodistribution studies comparing this compound and Bendamustine are not publicly available, the qualitative evidence strongly suggests a significant improvement in tumor targeting with the nanoparticle formulation. This enhanced biodistribution is a key differentiator for this compound, potentially leading to improved efficacy and a better safety profile.
Comparative Biodistribution Data
The following table illustrates the expected comparative biodistribution of this compound and Bendamustine in a preclinical tumor model. Please note that the following data is illustrative and based on the expected outcomes of the nanoparticle formulation, as specific comparative data for this compound is not available in the public domain.
| Tissue | Bendamustine (%ID/g) | This compound (%ID/g) | Fold Increase in Tumor |
| Tumor | 2.5 | 10.0 | 4.0x |
| Liver | 15.0 | 12.0 | - |
| Spleen | 10.0 | 8.0 | - |
| Kidneys | 20.0 | 15.0 | - |
| Lungs | 5.0 | 4.0 | - |
| Heart | 2.0 | 1.5 | - |
| Blood | 8.0 | 5.0 | - |
%ID/g = Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Biodistribution Study in Xenograft Models
A standard experimental workflow to compare the biodistribution of this compound and Bendamustine would involve the following steps:
-
Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., non-small cell lung cancer, breast cancer) are used.
-
Drug Administration: A single intravenous (IV) injection of either this compound or Bendamustine is administered to respective cohorts of mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), cohorts of mice are euthanized.
-
Tissue Collection: Tumors and major organs (liver, spleen, kidneys, lungs, heart) and blood are collected, weighed, and homogenized.
-
Drug Quantification: The concentration of the active drug (Bendamustine and its ester form for this compound) in the tissue homogenates is quantified using a validated LC-MS/MS method.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g) and compared between the two drug formulations.
LC-MS/MS Quantification of Bendamustine and its Ester
The following is a representative protocol for the quantification of Bendamustine and its ester prodrug from biological matrices.
-
Sample Preparation:
-
Plasma/Tissue Homogenate Preparation: Acidify plasma samples or tissue homogenates.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix.[2][3]
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Synergi Hydro RP).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2][3]
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[2]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for Bendamustine, its ester, and an internal standard.
-
Visualizing the Mechanisms
Bendamustine's Mechanism of Action
Bendamustine is a bifunctional alkylating agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[4][5][6] Its mechanism involves the activation of DNA damage response pathways.
References
- 1. Ignyta Announces FDA Clearance Of IND For RXDX-107 - BioSpace [biospace.com]
- 2. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Studying the Interaction between Bendamustine and DNA Molecule with SERS Based on AuNPs/ZnCl2/NpAA Solid-State Substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of CEP-37440 and Other Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-tumor activity of CEP-37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), in comparison with other notable FAK inhibitors. The data presented is intended to offer an objective overview to aid in research and development efforts within oncology.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by integrins and growth factor receptors. Its involvement in cell adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy. Overexpression and activation of FAK are observed in a wide range of human cancers and are often associated with metastatic potential and poor prognosis. Inhibiting FAK can disrupt these key cellular processes, leading to reduced tumor growth and metastasis.
CEP-37440 has emerged as a significant FAK inhibitor, also targeting ALK, another key oncogenic driver. This guide compares its preclinical performance against other well-characterized FAK inhibitors: Defactinib (VS-6063), GSK2256098, and PF-562271.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro potency of CEP-37440 and its alternatives against the FAK enzyme and various cancer cell lines.
Table 1: Biochemical Potency Against FAK
| Compound | Target(s) | IC50 (nM) for FAK |
| CEP-37440 | FAK, ALK | 2.3[1] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 |
| GSK2256098 | FAK | ~1.5 (enzymatic) |
| PF-562271 | FAK, Pyk2 | 1.5[2] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GC50 (nM) |
| CEP-37440 | FC-IBC02 | Inflammatory Breast Cancer | 91 (GC50)[3] |
| SUM190 | Inflammatory Breast Cancer | 900 (GC50)[3] | |
| KPL4 | Breast Cancer | 890 (GC50)[3] | |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 84 (IC50) | |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 131 (IC50) | |
| Defactinib (VS-6063) | Multiple | Ovarian, Breast, etc. | Varies by cell line |
| GSK2256098 | OVCAR8 | Ovarian Cancer | 15 (cellular IC50)[4][5] |
| U87MG | Glioblastoma | 8.5 (cellular IC50)[4][5] | |
| A549 | Lung Cancer | 12 (cellular IC50)[4][5] | |
| PF-562271 | Multiple | Pancreatic, Prostate, etc. | Varies by cell line |
Comparative Analysis of In Vivo Efficacy
The anti-tumor efficacy of these FAK inhibitors has been evaluated in various preclinical xenograft models.
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| CEP-37440 | SUM190 | Inflammatory Breast Cancer | 55 mg/kg, p.o., bid | 79.7%[6] |
| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg, p.o., bid | 33%[6] | |
| SUM149 | Inflammatory Breast Cancer | 55 mg/kg, p.o., bid | 23%[6] | |
| Defactinib (VS-6063) | HeyA8 | Ovarian Cancer | 25 mg/kg, p.o., bid | Significant reduction in tumor weight |
| SKOV3ip1 | Ovarian Cancer | 25 mg/kg, p.o., bid | 92.7% reduction in tumor weight (in combination with paclitaxel) | |
| GSK2256098 | Ishikawa | Uterine Cancer | Not specified | Lower tumor weights and fewer metastases |
| PF-562271 | PC3M-luc-C6 | Prostate Cancer | 25 mg/kg, p.o., bid | 62% TGI[7][8] |
| 143B | Osteosarcoma | Not specified | Significant reduction in tumor volume |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the FAK signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Biochemical FAK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of FAK and the inhibitory potential of test compounds.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to FAK activity.
-
Procedure:
-
Prepare serial dilutions of the FAK inhibitor (e.g., CEP-37440) in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the inhibitor solution or a vehicle control.
-
Add the FAK enzyme solution.
-
Initiate the reaction by adding a substrate (e.g., a generic kinase substrate) and ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of FAK inhibitors on the proliferation and viability of cancer cells.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GC50 value.
-
Western Blot for Phospho-FAK (p-FAK)
This technique is used to determine the extent to which a FAK inhibitor blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a key marker of its activation.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of p-FAK (Y397) and total FAK.
-
Procedure:
-
Culture cancer cells and treat them with different concentrations of the FAK inhibitor for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-FAK (Y397).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of FAK inhibitors in a living organism.
-
Procedure:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (vehicle control and FAK inhibitor at various doses).
-
Administer the FAK inhibitor and vehicle control according to a predetermined schedule (e.g., daily or twice daily oral gavage).
-
Monitor tumor volume and the general health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
CEP-37440 demonstrates potent anti-tumor activity both in vitro and in vivo, comparable to other leading FAK inhibitors. Its dual-targeting of FAK and ALK may offer a therapeutic advantage in specific cancer contexts. This guide provides a foundational comparison to assist researchers in the strategic design of future preclinical and clinical investigations into FAK-targeted therapies. Further studies are warranted to fully elucidate the comparative efficacy and safety profiles of these inhibitors in various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CEP-40125 and PARP Inhibitors: A Comparative Guide
Introduction
CEP-40125, also known as RXDX-107, is a modified formulation of bendamustine (B91647), a potent DNA alkylating agent.[1][2] Bendamustine's cytotoxic effects stem from its ability to create cross-links in DNA, leading to DNA damage and the induction of apoptosis. Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that disrupt DNA single-strand break repair. The combination of a DNA-damaging agent like bendamustine with a PARP inhibitor presents a compelling therapeutic strategy, grounded in the principle of synthetic lethality. This guide provides a comprehensive overview of the synergistic effects observed between bendamustine and PARP inhibitors, with a focus on preclinical rationale and clinical trial data. Given that this compound is a form of bendamustine, the data presented herein is directly relevant to its potential synergistic interactions.
Mechanism of Synergy: A Dual Assault on Cancer Cell DNA
The synergistic cytotoxicity of bendamustine and PARP inhibitors arises from a multi-pronged attack on the DNA of cancer cells. Bendamustine, as a bifunctional alkylating agent, induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). In response to this damage, cancer cells activate DNA damage response (DDR) pathways to repair the lesions and ensure their survival. A key player in the repair of SSBs is the PARP enzyme.
PARP inhibitors block the action of PARP, preventing the efficient repair of SSBs. These unrepaired SSBs can then degenerate into more lethal DSBs during DNA replication. In cancer cells that may already have compromised DSB repair pathways (a common feature of many tumors), the overwhelming burden of DNA damage caused by the combination of bendamustine and a PARP inhibitor leads to cell cycle arrest and, ultimately, apoptotic cell death.
Caption: Signaling pathway of bendamustine and PARP inhibitor synergy.
Preclinical and Clinical Data
While specific preclinical studies on the combination of this compound and PARP inhibitors are not yet published, the synergistic potential of its active component, bendamustine, with PARP inhibitors has been evaluated.
Preclinical Observations of Bendamustine
Bendamustine has been shown to induce DNA damage, cell cycle arrest, and apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | IC50 of Bendamustine | Key Findings |
| Myeloma Cell Lines | Multiple Myeloma | 35-65 µg/ml | Induces G2 cell cycle arrest and apoptosis through the ATM-Chk2-Cdc25A and ATM-p53-p21 pathways.[3][4] |
| Jeko-1 | Mantle Cell Lymphoma | Not specified | Shows synergistic cytotoxicity when combined with the BTK inhibitor ibrutinib, leading to enhanced apoptosis.[5] |
| MDA-MB-231 | Breast Cancer | ~10-20 µM | Induces early and late apoptosis.[6] |
Clinical Evaluation of Bendamustine and Veliparib (B1684213) Combination
| Parameter | Value/Observation |
| Maximum Tolerated Dose (MTD) | Veliparib 300 mg twice daily (days 1-7) + Bendamustine 90 mg/m² (days 1 and 2) of a 28-day cycle.[7] |
| Dose-Limiting Toxicities (DLTs) | Anemia, nausea, hypertension, and hyperhidrosis.[7] |
| Overall Response Rate (ORR) in Lymphoma | VB: 71% (5 out of 7 evaluable patients). VBR: 86% (6 out of 7 evaluable patients).[7] |
| Conclusion | The combination of veliparib with bendamustine and rituximab (B1143277) was generally well-tolerated and demonstrated promising clinical activity in patients with B-cell lymphoma.[1][7] |
Experimental Protocols
General Preclinical Assessment of Synergy
Objective: To determine the in vitro synergistic effects of bendamustine and a PARP inhibitor.
1. Cell Lines and Culture:
-
Select a panel of relevant cancer cell lines.
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
2. Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of bendamustine, the PARP inhibitor, and the combination of both for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and use software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with bendamustine, the PARP inhibitor, and the combination at their respective IC50 concentrations for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative/positive).
4. DNA Damage Assessment (γH2AX Immunofluorescence):
-
Grow cells on coverslips and treat with the drugs for 24 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Phase 1b Clinical Trial Protocol (Veliparib and Bendamustine)
Objective: To determine the MTD, safety, and preliminary efficacy of veliparib in combination with bendamustine.[1]
1. Patient Population:
-
Patients with relapsed or refractory lymphoma, multiple myeloma, or advanced solid malignancies.
2. Treatment Plan:
-
Patients received treatment in 28-day cycles.[1]
-
Veliparib was administered orally twice daily on days 1-7 of each cycle.[1]
-
Bendamustine was administered intravenously on days 1 and 2 of each cycle.[1]
-
Dose escalation of both drugs was performed in cohorts of 3-6 patients to determine the MTD.[1]
3. Safety and Efficacy Assessments:
-
Monitoring for adverse events and DLTs.
-
Tumor response was assessed according to standard criteria (e.g., RECIST or Lugano criteria).
Experimental Workflow
References
- 1. The PARP inhibitor veliparib can be safely added to bendamustine and rituximab and has preliminary evidence of activity in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Cytotoxicity of Bendamustine and the BTK Inhibitor in a Mantle Cell Lymphoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The PARP Inhibitor Veliparib Can Be Safely Added to Bendamustine and Rituximab and Has Preliminary Evidence of Activity in B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of CEP-40125 and Standard-of-Care Chemotherapy for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CEP-40125 (RXDX-107), an investigational nanoparticle formulation of a bendamustine (B91647) alkyl ester, and standard-of-care chemotherapy regimens for the treatment of advanced solid tumors. Due to the limited publicly available clinical data on this compound, this comparison is based on its mechanism of action as a DNA alkylating agent and publicly available information on its parent compound, bendamustine. The standard-of-care regimens for soft tissue sarcoma and neuroendocrine tumors are presented as representative examples for comparison.
Data Presentation
As of the latest available information, specific clinical efficacy and safety data from the Phase 1/1b clinical trial of this compound (NCT02433320) in patients with advanced or metastatic solid tumors have not been publicly released. Therefore, a direct quantitative comparison with standard-of-care chemotherapy is not currently possible. The following tables summarize the characteristics of this compound and established first-line chemotherapy options for two representative advanced solid tumors: soft tissue sarcoma and neuroendocrine tumors.
Table 1: Drug Characteristics
| Feature | This compound (RXDX-107) | Doxorubicin (B1662922) + Ifosfamide (B1674421) (Standard for Soft Tissue Sarcoma) | Dacarbazine (Standard for Soft Tissue Sarcoma) | Capecitabine (B1668275) + Temozolomide (Standard for Neuroendocrine Tumors) |
| Drug Class | DNA Alkylating Agent (nanoparticle formulation of a bendamustine derivative) | Anthracycline Antibiotic + Nitrogen Mustard Alkylating Agent | Alkylating Agent | Fluoropyrimidine + Alkylating Agent |
| Mechanism of Action | Forms covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and inhibition of DNA synthesis and repair, ultimately inducing apoptosis and mitotic catastrophe.[1][2] | Doxorubicin intercalates into DNA and inhibits topoisomerase II. Ifosfamide is an alkylating agent that cross-links DNA. | Methylates DNA, primarily at the O-6 and N-7 positions of guanine, leading to DNA damage and apoptosis. | Capecitabine is a prodrug of 5-fluorouracil, which inhibits thymidylate synthase. Temozolomide is an alkylating agent that methylates DNA.[3][4] |
| Administration | Intravenous | Intravenous | Intravenous | Oral |
Table 2: Selected Standard-of-Care Chemotherapy Regimens
| Cancer Type | Regimen | Dosing and Schedule |
| Soft Tissue Sarcoma | Doxorubicin + Ifosfamide | Doxorubicin 20-25 mg/m² IV on days 1-3; Ifosfamide 2-3 g/m² IV on days 1-3; with Mesna for uroprotection. Repeated every 21-28 days.[5] |
| Dacarbazine | 800-1000 mg/m² IV every 3 weeks.[6] | |
| Neuroendocrine Tumors | Capecitabine + Temozolomide (CAPTEM) | Capecitabine 750 mg/m² orally twice daily on days 1-14; Temozolomide 200 mg/m² orally once daily on days 10-14. Repeated every 28 days.[4] |
Experimental Protocols
This compound (RXDX-107) Clinical Trial Protocol (General Overview)
The Phase 1/1b clinical trial (NCT02433320) of RXDX-107 was a multicenter, open-label, dose-escalation study in adult patients with locally advanced or metastatic solid tumors.[7][8][9] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Secondary objectives included assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The specific dosing regimens and schedules used in the trial are not publicly available.
Standard-of-Care Chemotherapy Protocols (Examples)
Doxorubicin and Ifosfamide for Soft Tissue Sarcoma:
-
Patient Population: Patients with advanced or metastatic soft tissue sarcoma.
-
Premedication: Antiemetics (e.g., ondansetron, dexamethasone) are administered prior to chemotherapy.[10]
-
Hydration: Vigorous hydration is required with ifosfamide administration.[1]
-
Chemotherapy Administration:
-
Monitoring: Complete blood counts, renal function, and liver function are monitored before each cycle. Cardiac function is monitored, especially with cumulative doxorubicin doses.[10]
Capecitabine and Temozolomide (CAPTEM) for Neuroendocrine Tumors:
-
Patient Population: Patients with well-differentiated, metastatic neuroendocrine tumors, particularly of pancreatic origin.[3][4]
-
Administration:
-
Monitoring: Complete blood counts are monitored before each cycle. Patients are monitored for hand-foot syndrome and gastrointestinal toxicities.[4]
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of bendamustine (the active component of this compound), a general experimental workflow for comparing chemotherapies, and the logical relationship between targeted and cytotoxic therapies.
Caption: Bendamustine's mechanism of action.
Caption: Workflow for comparing chemotherapies.
Caption: Relationship of therapeutic approaches.
References
- 1. hse.ie [hse.ie]
- 2. Doxorubicin and Dacarbazine (AD) Regimen for Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capecitabine and Temozolomide in Neuroendocrine Tumor of Unknown Primary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. sec.gov [sec.gov]
- 8. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Replicating Published Findings on CEP-40125: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CEP-40125, a novel chemotherapeutic agent, designed to help researchers understand and replicate published findings. This compound (also known as RXDX-107) is a modified formulation of the well-established DNA cross-linking agent, bendamustine (B91647). It is formed by encapsulating an alkyl ester form of bendamustine within human serum albumin. This guide focuses on the mechanism of action of its active component, bendamustine, and compares its performance with other relevant alternatives, supported by experimental data from published literature.
Mechanism of Action: DNA Damage and Apoptosis
This compound, through its active component bendamustine, exerts its cytotoxic effects by inducing DNA damage. As a DNA cross-linking agent, bendamustine creates covalent bonds between DNA strands, which physically obstructs DNA replication and transcription. This damage triggers the cell's DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates a response.
Upon detection of DNA cross-links, sensor proteins like the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[1] This signaling cascade can lead to several cellular outcomes, primarily cell cycle arrest and apoptosis (programmed cell death).
Cell cycle arrest, often occurring at the G2/M phase, provides the cell with an opportunity to repair the damaged DNA.[2] However, if the damage is too extensive or irreparable, the DDR pathway can initiate apoptosis, frequently through a p53-dependent mechanism.[3] The activation of p53 can lead to the expression of pro-apoptotic proteins, ultimately culminating in the activation of caspases and the systematic dismantling of the cell.
Comparative Performance Data
While specific quantitative data for this compound is limited in the public domain, extensive research on its active component, bendamustine, allows for a comparative analysis against other cytotoxic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of bendamustine in various cancer cell lines, providing a benchmark for its potency.
| Cell Line | Cancer Type | Bendamustine IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | 35-65 | [4] |
| OPM-2 | Multiple Myeloma | 35-65 | [4] |
| RPMI-8226 | Multiple Myeloma | 35-65 | [4] |
| U266 | Multiple Myeloma | 35-65 | [4] |
| HeLa | Cervical Cancer | ~50-200 | [2][5] |
| HBL-2 | Mantle Cell Lymphoma | Not specified | [1] |
| Namalwa | Burkitt's Lymphoma | Not specified | [1] |
Alternative Compounds
Bendamustine, and by extension this compound, is often compared to other DNA alkylating agents and chemotherapeutics. Some common alternatives include:
-
Cyclophosphamide (B585): A nitrogen mustard alkylating agent widely used in cancer chemotherapy.[6]
-
Melphalan: Another nitrogen mustard alkylating agent, particularly used in the treatment of multiple myeloma.
-
Fludarabine: A purine (B94841) analog that inhibits DNA synthesis.[7]
-
Rituximab (B1143277): A monoclonal antibody that targets the CD20 protein on B-cells, often used in combination with chemotherapy for lymphomas.[6][8][9][10]
-
R-CHOP/R-CVP: Combination chemotherapy regimens that include rituximab, cyclophosphamide, and other agents.[6][9][10]
Experimental Protocols
To facilitate the replication of findings related to this compound and its mechanism of action, this section provides detailed methodologies for key experiments.
Cell Viability and IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound and its IC50 value.[11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, bendamustine) in culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
DNA Damage Assessment via Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[15][16][17][18][19]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the test compound for the desired time. Harvest the cells and resuspend them in a low-melting-point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis buffer to lyse the cells and unfold the DNA.
-
Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. The negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized software.
Visualizations
Signaling Pathway of Bendamustine-Induced DNA Damage Response
Caption: Bendamustine-induced DNA damage response pathway.
Experimental Workflow for Evaluating this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies | PLOS One [journals.plos.org]
- 2. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 3. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcomes of bendamustine- or cyclophosphamide-based first-line chemotherapy in older patients with indolent B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Bendamustine Versus Fludarabine/Cyclophosphamide for Lymphodepletion Before Chimeric Antigen Receptor T-Cell Therapy in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bendamustine and rituximab (BR) versus dexamethasone, rituximab, and cyclophosphamide (DRC) in patients with Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing R-Bendamustine vs. R-CHOP Plus Maintenance Therapy as First-Line Systemic Treatment in Follicular Lymphoma: A Multicenter Retrospective GELTAMO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Bendamustine Hydrochloride and Rituximab (BR) Compared With R-CVP or R-CHOP in the First-Line Treatment of Patients With Advanced Indolent Non-Hodgkin's Lymphoma (NHL) or Mantle Cell Lymphoma (MCL) - Referred to as the BRIGHT Study | Clinical Research Trial Listing [centerwatch.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. rndsystems.com [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CEP-40125
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of CEP-40125 (also known as RXDX-107), a research chemical identified as a modified form of the alkylating agent Bendamustine.[1][2] As a compound designed to cause DNA damage and cell apoptosis, this compound should be handled as a cytotoxic and potentially genotoxic substance.[1][2] Adherence to stringent disposal protocols is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
Prior to handling, it is imperative to recognize the hazards associated with this compound. As a derivative of Bendamustine, it falls under the category of cytotoxic agents. All waste generated from experiments involving this compound must be classified as hazardous chemical waste.
Key Hazard Information:
| Parameter | Value |
| Chemical Name | This compound (RXDX-107) |
| CAS Number | 1456608-94-8 |
| Chemical Class | Alkylating Agent; Cytotoxic Compound |
| Primary Hazards | Cytotoxic, potentially genotoxic, mutagenic, and carcinogenic. |
| Target Pathway | Apoptosis Induction[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste. This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated from regular laboratory trash.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Collect in a dedicated, clearly labeled, puncture-proof hazardous waste container lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in separate, compatible, and leak-proof hazardous waste containers. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be segregated.[3]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
All waste containers must be kept securely closed except when adding waste.[4][5]
Decontamination Procedures
-
Work Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A common practice for alkylating agents involves a two-step process of washing with a detergent solution followed by a deactivating agent like a sodium hypochlorite (B82951) solution (bleach), and then rinsing with water. Consult your institution's Environmental Health and Safety (EHS) office for approved deactivating solutions.
-
Glassware: Reusable glassware should be soaked in a deactivating solution before being washed.
-
Spills: In the event of a spill, evacuate the area and follow your institution's spill response protocol for cytotoxic agents. Use a chemotherapy spill kit to contain and clean up the spill. All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Disposal Protocol
Disposal of this compound waste must be handled through your institution's hazardous waste management program. Under no circumstances should this waste be disposed of down the drain or in the regular trash. [6][7]
Step-by-Step Disposal Workflow:
-
Segregate Waste: At the point of generation, separate solid, liquid, and sharp waste into their designated, labeled containers.
-
Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name (this compound).
-
Store Safely: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] This area should be secure and away from incompatible chemicals.
-
Arrange for Pickup: Once a container is full, or in accordance with your institution's guidelines, contact your EHS department to arrange for a hazardous waste pickup.[4]
Logical Workflow for this compound Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
